VH032 amide-PEG1-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O7S/c1-17-24(40-16-30-17)19-7-5-18(6-8-19)14-29-26(37)21-13-20(33)15-32(21)27(38)25(28(2,3)4)31-22(34)9-11-39-12-10-23(35)36/h5-8,16,20-21,25,33H,9-15H2,1-4H3,(H,29,37)(H,31,34)(H,35,36)/t20-,21+,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPZHRHEHKZOOJ-TYBLODHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to VH032 amide-PEG1-acid: A Core Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 amide-PEG1-acid is a functionalized synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the field of targeted protein degradation.[1][2][3] This molecule is a cornerstone in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in the VHL signaling pathway, and its application in the development of PROTACs. Detailed experimental protocols for the synthesis and evaluation of VH032-based PROTACs are also presented to facilitate its use in research and drug discovery.
Core Properties of this compound
This compound is specifically designed for the straightforward synthesis of PROTACs. It comprises three key components: the VH032 core, which binds to the VHL E3 ligase; a single polyethylene (B3416737) glycol (PEG1) unit that acts as a linker; and a terminal carboxylic acid group for conjugation to a ligand that targets a protein of interest.[1][2]
Physicochemical and Binding Data
The following tables summarize the key quantitative data for this compound and the parent VH032 ligand.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₈N₄O₇S | |
| Molecular Weight | 574.69 g/mol | |
| CAS Number | 2172820-07-2 | |
| Purity | ≥95% (HPLC) | |
| Storage | Store at -20°C |
| Ligand | Binding Affinity (Kd) to VHL | Measurement Method | Reference |
| VH032 | 185 nM | Not Specified | [1][2][4] |
| BODIPY FL VH032 | 3.01 nM | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) | [3] |
The Role of VH032 in the VHL Signaling Pathway
Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a crucial role in regulating the levels of Hypoxia-Inducible Factor 1α (HIF-1α). VHL recognizes and binds to a hydroxylated proline residue on HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. This process prevents the activation of hypoxia-responsive genes. In a PROTAC context, the VH032 moiety mimics the binding of HIF-1α to VHL, effectively "hijacking" the VHL E3 ligase to target a different protein for degradation.
PROTAC Development with this compound
The development of a PROTAC using this compound involves a series of steps, from the initial design and synthesis to the cellular evaluation of target protein degradation.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes the amide coupling of this compound to a protein of interest (POI) ligand containing a primary or secondary amine.
Materials:
-
This compound
-
POI ligand with a terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
LC-MS for reaction monitoring
-
HPLC for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Amide Coupling:
-
Add the POI ligand (1.1 equivalents) to the activated this compound solution.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by reversed-phase HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
-
Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a VH032-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
For a dose-response experiment, treat cells with serial dilutions of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
For a time-course experiment, treat cells with a fixed PROTAC concentration and harvest at different time points.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washing steps.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control. From this data, the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) can be determined.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a PROTAC across an artificial lipid membrane to predict its cell permeability.
Materials:
-
PAMPA plates (donor and acceptor plates)
-
Lipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compound
-
LC-MS/MS for concentration analysis
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the lipid solution to form the artificial membrane.
-
-
Assay Setup:
-
Fill the wells of the acceptor plate with PBS.
-
Dissolve the PROTAC in PBS and add it to the donor plate wells.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate and incubate at room temperature for 4-16 hours.
-
-
Concentration Measurement:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Permeability Calculation:
-
Calculate the apparent permeability coefficient (Pe) using the following equation: Pe (cm/s) = ( [C]A * VA ) / ( Area * Time * ( [C]D - [C]A ) ) Where:
-
[C]A = Concentration in the acceptor well
-
[C]D = Concentration in the donor well
-
VA = Volume of the acceptor well
-
Area = Surface area of the membrane
-
Time = Incubation time
-
-
Conclusion
This compound is a versatile and indispensable tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its well-defined structure, characterized binding affinity for the VHL E3 ligase, and convenient handle for chemical conjugation make it an ideal starting point for the synthesis of novel degraders. By leveraging the detailed protocols and understanding the underlying biological pathways presented in this guide, scientists can effectively design, synthesize, and evaluate VH032-based PROTACs to advance the frontiers of therapeutic intervention.
References
An In-depth Technical Guide to VH032 amide-PEG1-acid: Structure, Properties, and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VH032 amide-PEG1-acid, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its role in the von Hippel-Lindau (VHL) E3 ligase-mediated degradation of target proteins. Detailed experimental protocols and visualizations of key biological pathways and experimental workflows are included to facilitate its practical application in research and drug discovery.
Core Concepts: this compound in PROTAC Technology
This compound is a functionalized ligand for the VHL E3 ubiquitin ligase. It is a derivative of the potent VHL inhibitor, VH032, which has been modified with a single polyethylene (B3416737) glycol (PEG) unit terminating in a carboxylic acid. This design allows for the covalent conjugation of this compound to a ligand for a protein of interest (POI), creating a heterobifunctional PROTAC.
The resulting PROTAC hijacks the cell's natural protein disposal system by forming a ternary complex between the VHL E3 ligase and the target protein. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Chemical Name | 3-(2-(2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)ethoxy)propanoic acid |
| Molecular Formula | C₂₈H₃₈N₄O₇S |
| Molecular Weight | 574.69 g/mol |
| Purity | ≥95% (as determined by HPLC) |
| Solubility | Soluble in DMSO at 125 mg/mL (217.51 mM) |
| Binding Affinity (Kd) | While a specific Kd for this compound is not readily available in the literature, the parent VH032 ligand binds to VHL with a Kd of 185 nM.[1] It is generally understood that modifications at the linker attachment point of VH032 do not significantly impair its binding affinity to VHL. |
Biological Activity and Mechanism of Action
The VH032 moiety of the molecule is a potent inhibitor of the VHL E3 ubiquitin ligase.[1] In its natural context, VHL recognizes and binds to hydroxylated proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent degradation under normoxic conditions. By mimicking this hydroxylated proline motif, VH032 competitively blocks the VHL-HIF-1α interaction, leading to the stabilization of HIF-1α and the activation of the hypoxic response.
When incorporated into a PROTAC, the primary role of the this compound component is to recruit the VHL E3 ligase to a specific protein of interest, thereby inducing its targeted degradation.
VHL-HIF-1α Signaling Pathway
The following diagram illustrates the canonical VHL-HIF-1α signaling pathway, which is the biological system co-opted by VH032-based PROTACs.
Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Experimental Protocols
The terminal carboxylic acid of this compound is designed for conjugation to a primary or secondary amine on a target protein ligand via amide bond formation. The following section provides a detailed, adaptable protocol for this conjugation.
General Protocol for Amide Bond Formation
This protocol describes the coupling of this compound to an amine-containing target protein ligand using standard peptide coupling reagents.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC with an additive like HOBt)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Analytical tools for reaction monitoring (e.g., LC-MS or TLC)
-
Purification system (e.g., preparatory HPLC or flash chromatography)
Procedure:
-
Preparation:
-
Ensure all glassware is dry and the reaction is set up under an inert atmosphere.
-
Dissolve the amine-containing target protein ligand (1.0 equivalent) in anhydrous DMF or DCM.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF or DCM.
-
To this solution, add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a tertiary amine base (e.g., DIPEA, 2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the solution of the amine-containing target protein ligand.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the progress of the reaction by LC-MS or TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product using preparatory HPLC or flash chromatography to obtain the desired PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product using analytical techniques such as LC-MS, ¹H NMR, and ¹³C NMR.
-
Experimental Workflow for PROTAC Development
The development of a novel PROTAC using this compound typically follows a structured workflow from initial design to in-cell evaluation.
Caption: A generalized workflow for the development and evaluation of a PROTAC.
Conclusion
This compound is a versatile and indispensable tool for researchers in the field of targeted protein degradation. Its well-defined structure, reliable reactivity, and proven efficacy as a VHL ligand make it a cornerstone for the synthesis of novel PROTACs. This guide provides the fundamental knowledge and practical protocols necessary for the effective utilization of this compound in the pursuit of innovative therapeutics.
References
An In-depth Technical Guide to the Mechanism of Action of VH032 Amide-PEG1-Acid in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than simply inhibiting their function. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to induce the degradation of proteins of interest (POIs). A critical component of many successful PROTACs is the E3 ligase ligand, which serves to recruit the cellular degradation machinery. VH032 is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The derivative, VH032 amide-PEG1-acid , is a functionalized building block designed for the straightforward synthesis of PROTACs. It incorporates the VH032 VHL ligand, a single polyethylene (B3416737) glycol (PEG) unit as a linker, and a terminal carboxylic acid for conjugation to a ligand targeting a specific protein. This guide provides a comprehensive overview of the mechanism of action, quantitative data from a representative PROTAC, and detailed experimental protocols relevant to the application of this compound in drug discovery and development.
Core Mechanism of Action
PROTACs constructed using this compound operate by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
The general mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC, via its two distinct ligands, simultaneously binds to the protein of interest (POI) and the VHL E3 ligase. The VH032 moiety of the PROTAC specifically engages the VHL protein.
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme associated with the VHL E3 ligase complex. This facilitates the transfer of ubiquitin from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and degrades the POI into small peptides, effectively eliminating it from the cell.
-
Catalytic Cycle: After the degradation of the POI, the PROTAC is released and can bind to another POI and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Quantitative Data Summary of a Representative VH032-PEG-Based PROTAC: MZ1
| Parameter | Description | Value | Reference |
| Binding Affinity (Kd) | |||
| MZ1 to VCB (VHL-ElonginC-ElonginB) | Binary binding affinity measured by Isothermal Titration Calorimetry (ITC). | 66 nM | [1] |
| MZ1 to BRD4 (BD2) | Binary binding affinity to the second bromodomain of BRD4 measured by ITC. | 15 nM | [1] |
| Ternary Complex Affinity (Kd) | |||
| VCB to MZ1:BRD4(BD2) complex | Affinity of VCB to the pre-formed complex of MZ1 and BRD4(BD2) measured by ITC, indicating cooperative binding. | 3.7 nM | [1] |
| Cellular Degradation Potency | |||
| DC50 for BRD4 (HeLa cells) | Half-maximal degradation concentration after 24 hours of treatment. | < 100 nM | [2] |
| DC50 for BRD4 (MV4-11 cells) | Half-maximal degradation concentration. | 11.3 nM | [2] |
| Dmax for BRD4 | Maximum percentage of degradation observed. | >90% | [1] |
| Selectivity | |||
| DC50 for BRD2 and BRD3 | MZ1 shows a ~10-fold selectivity for the degradation of BRD4 over BRD2 and BRD3. | ~10-fold higher than BRD4 | [1][3] |
Mandatory Visualizations
References
The Pivotal Role of VH032 Amide-PEG1-Acid in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology that induces the degradation of specific proteins. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits the cellular degradation machinery. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely and successfully utilized E3 ligases in PROTAC development.[1] VH032 is a potent and selective small molecule ligand for VHL, and its functionalized derivatives are essential building blocks for constructing PROTACs. This technical guide provides a comprehensive overview of VH032 amide-PEG1-acid, a key functionalized VHL ligand, detailing its structure, role in PROTACs, relevant quantitative data, and experimental protocols.
This compound is a derivative of VH032 that incorporates a short polyethylene (B3416737) glycol (PEG1) linker terminating in a carboxylic acid. This functional group provides a convenient attachment point for conjugation to a ligand targeting a protein of interest (POI), facilitating the modular synthesis of PROTACs.[2][3] The VH032 moiety serves to recruit the VHL E3 ligase, the PEG linker provides spacing and can influence physicochemical properties, and the terminal acid enables covalent linkage to the POI ligand.[2][4]
Core Concepts: The PROTAC Mechanism of Action
PROTACs are bifunctional molecules composed of three key components: a ligand that binds to an E3 ubiquitin ligase (in this case, the VH032 core), a ligand for a target protein (the "warhead"), and a linker that connects the two.[5] The fundamental role of a VH032-based PROTAC is to act as a molecular bridge, bringing the target protein into close proximity with the VHL E3 ligase complex.[6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[7] Unlike traditional inhibitors that require continuous binding to exert their effect, PROTACs act catalytically, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[8]
Data Presentation: Quantitative Analysis of VH032 and its PROTAC Derivatives
The efficacy of a VHL ligand and the resulting PROTAC is determined by several key quantitative parameters, including binding affinity to VHL, and the degradation potency (DC50) and maximal degradation (Dmax) of the target protein.
| Ligand/PROTAC | Target | Cell Line | Binding Affinity (Kd) to VHL | DC50 (nM) | Dmax (%) | Reference |
| VH032 | - | - | 185 nM | - | - | [9] |
| MZ1 (VH032-based) | BRD4 | HeLa | - | ~15 | >90 | [8] |
| dBET1 (CRBN-based) | BRD4 | HeLa | - | ~50 | >90 | [8] |
| MZ1 (VH032-based) | BRD2 | HeLa | - | ~25 | >80 | [8] |
| dBET1 (CRBN-based) | BRD2 | HeLa | - | ~100 | >80 | [8] |
| MZ1 (VH032-based) | BRD3 | HeLa | - | ~75 | >70 | [8] |
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol outlines the general steps for conjugating this compound to a POI ligand containing a primary amine.
Materials:
-
This compound[2]
-
POI ligand with a free amine group
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Aprotic solvent (e.g., DMF, DMSO)
-
Tertiary base (e.g., DIPEA)
Procedure:
-
Dissolve this compound and the POI ligand in the chosen aprotic solvent.
-
Add the amide coupling reagents and the tertiary base to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, quench the reaction and purify the resulting PROTAC using standard chromatographic methods (e.g., preparative HPLC).
Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][6]
Materials:
-
Cultured cells expressing the protein of interest
-
VH032-based PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them with the lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[1]
Immunoprecipitation for Ternary Complex Formation
This protocol provides a method to assess the formation of the POI-PROTAC-VHL ternary complex.[10]
Materials:
-
Cultured cells
-
VH032-based PROTAC
-
Non-denaturing lysis buffer
-
Antibody against the target protein or VHL
-
Protein A/G agarose (B213101) beads
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce ternary complex formation (often a shorter time point than for degradation). Lyse the cells in a non-denaturing lysis buffer.[10]
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose beads. Incubate the lysate with an antibody against the target protein or VHL overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.[10]
-
Western Blot Analysis: Wash the beads and elute the bound proteins. Analyze the eluted proteins by Western blot to detect the presence of all three components of the ternary complex (POI, PROTAC, and VHL).
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. VH 032 amide-PEG1-acid | CAS 2172820-07-2 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to VH032 amide-PEG1-acid: A Core Component for VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][3] A critical component in the design of many potent PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination.[4] This guide provides an in-depth technical overview of VH032 amide-PEG1-acid, a widely used building block for the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5]
This compound is a functionalized VHL ligand incorporating a single polyethylene (B3416737) glycol (PEG) unit and a terminal carboxylic acid.[5] This structure provides a versatile handle for conjugation to a ligand targeting a specific protein of interest, forming a complete PROTAC molecule.[5] The VHL E3 ligase is a popular choice for PROTAC design due to its broad tissue expression and well-characterized interaction with its ligands.[6]
This document will detail the mechanism of action, provide example quantitative data for characterizing PROTACs constructed with this building block, offer detailed experimental protocols for key assays, and visualize the relevant biological pathways and experimental workflows.
Mechanism of Action: VHL-Mediated Targeted Protein Degradation
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase complex.[1][3] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[4] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
Data Presentation: Characterizing a this compound-based PROTAC
The efficacy of a PROTAC is determined through a series of quantitative assays. Below are example tables summarizing the key parameters for a hypothetical PROTAC, "PROTAC-X," constructed using this compound. Researchers will need to generate this data for their specific PROTAC of interest.
Table 1: Binding Affinities
This table illustrates the binding affinities of the PROTAC for its target protein and the VHL E3 ligase complex, as well as the cooperativity of ternary complex formation. Binding affinity is a crucial determinant of PROTAC potency.
| Compound | Target Binding (Kd, nM) | VHL Binding (Kd, nM) | Ternary Complex Cooperativity (α) |
| PROTAC-X | User-determined value | User-determined value | User-determined value |
| POI Ligand | User-determined value | - | - |
| VH032 | - | User-determined value | - |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding. Cooperativity (α) indicates the effect of the binary binding partners on the formation of the ternary complex. α > 1 is positive cooperativity, α < 1 is negative cooperativity, and α = 1 is no cooperativity.
Table 2: Cellular Degradation Potency and Efficacy
This table presents the cellular activity of the PROTAC, quantifying its ability to degrade the target protein.
| Compound | DC50 (nM) | Dmax (%) |
| PROTAC-X | User-determined value | User-determined value |
DC50 is the concentration of the PROTAC required to degrade 50% of the target protein.[7] Dmax is the maximum percentage of protein degradation achieved.[7]
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of a novel PROTAC. The following are protocols for key experiments.
VHL Ligand Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of a test compound (e.g., PROTAC-X) to displace a fluorescently labeled VHL ligand from the VHL E3 ligase complex.[8][9]
Materials:
-
Purified VHL/Elongin B/Elongin C (VCB) complex[8]
-
Fluorescently labeled VHL probe (e.g., BDY FL VH032)[8]
-
Assay Buffer (e.g., PBS, 0.01% BSA, 0.01% Tween-20)
-
Test compound (PROTAC-X) and reference VHL ligand (VH032)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a stock solution of the VCB complex and the fluorescent probe in the assay buffer. The final concentration of the VCB complex should be in the low nanomolar range, and the probe concentration should be at or below its Kd for VCB.[9]
-
Serially dilute the test compounds in assay buffer. A typical starting concentration is 100 µM with 1:3 serial dilutions.
-
Add 5 µL of the diluted test compounds to the wells of the 384-well plate.
-
Add 15 µL of the VCB/probe mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader (e.g., excitation at 485 nm and emission at 528 nm for a fluorescein-based probe).[8]
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Western Blotting for Target Protein Degradation
Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[10][11]
Materials:
-
Cell line of interest
-
PROTAC-X and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a serial dilution of PROTAC-X (e.g., 0.1 nM to 10 µM) or vehicle control for a specified duration (e.g., 24 hours).[12]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[11]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[11]
-
Strip the membrane and re-probe for a loading control.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.[13]
-
Conclusion
This compound is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its straightforward conjugation chemistry and the well-understood biology of the VHL E3 ligase make it an attractive choice for researchers in the field of targeted protein degradation. By employing the rigorous experimental protocols outlined in this guide, scientists can effectively characterize the binding and degradation properties of their novel PROTAC molecules, paving the way for the development of new therapeutic agents. The provided diagrams and data table templates serve as a framework for organizing and presenting research findings in a clear and comprehensive manner.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. VH 032 amide-PEG1-acid | CAS 2172820-07-2 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lifesensors.com [lifesensors.com]
An In-depth Technical Guide to VH032 Amide-PEG1-Acid for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate target proteins rather than merely inhibiting their function. This is achieved by hijacking the cell's intrinsic ubiquitin-proteasome system. A key component in the design of many successful PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 amide-PEG1-acid is a functionalized VHL ligand that serves as a versatile building block in the synthesis of PROTACs.[1][2][3][4] It incorporates the high-affinity VH032 ligand, a flexible PEG1 linker, and a terminal carboxylic acid, rendering it ready for conjugation to a ligand for a protein of interest (POI).[1][2][3][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data for representative PROTACs, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Concept: Mechanism of Action
PROTACs are heterobifunctional molecules comprising two key domains connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase.[5] The fundamental role of a PROTAC synthesized from this compound is to induce the formation of a ternary complex between the POI and the VHL E3 ligase complex.[6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[6]
Data Presentation: Quantitative Analysis of VH032-Based PROTACs
Table 1: Binding Affinity and Ternary Complex Formation of Representative VH032-Based PROTACs
| PROTAC | Target | VHL Ligand | Linker Type | Binding Affinity (Kd) to Target | Binding Affinity (Kd) to VHL | Ternary Complex Kd | Cooperativity (α) |
| MZ1 | BRD4 | VH032 | PEG | ~90 nM | ~185 nM | ~45 nM | >5 |
| AT1 | BET | VH032 | Alkyl | ~190 nM | ~185 nM | ~100 nM | ~2 |
Note: Data is compiled from various sources for illustrative purposes. α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
Table 2: Cellular Degradation Potency of Representative VH032-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (Degradation) | Dmax (Degradation) |
| MZ1 | BRD4 | HeLa | ~100 nM | >90% |
| AT1 | BRD4 | various | ~250 nM | >80% |
| CM11 (Homo-PROTAC) | VHL | HeLa | 10-100 nM | >80%[7] |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation.
Table 3: Comparison of Amide vs. Ester Linkers in VH032-Based BET Degraders
| PROTAC (Linker Type) | Target | DC50 for BRD4 Degradation | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| Amide PROTAC | BET | 33 nM | <0.1 |
| Ester PROTAC | BET | 6 nM | 0.2 |
This data illustrates that linker composition can significantly impact both permeability and degradation potency. The ester-containing PROTAC demonstrated enhanced permeability and a more potent degradation of BRD4.[8]
Experimental Protocols
PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction with a POI ligand that has a free amine group.
Materials:
-
This compound
-
POI ligand with a terminal amine
-
Amide coupling reagents (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
Reaction monitoring tools (LC-MS)
-
Purification system (e.g., HPLC)
Protocol:
-
Dissolve the POI ligand with a terminal amine (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the non-nucleophilic base (e.g., DIPEA, 3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant VHL E3 ligase complex and POI
-
PROTAC of interest
-
Immobilization reagents (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the VHL E3 ligase complex onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
Inject a series of concentrations of the POI over the chip to confirm no direct interaction with VHL.
-
Prepare a series of analyte solutions containing a fixed concentration of the POI and varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized VHL surface.
-
Monitor the binding response (in Response Units, RU) over time.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex formation.
Cellular Protein Degradation Assay (Western Blot)
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
After incubation, wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax.
Cellular Target Engagement Assay (NanoBRET™)
NanoBRET™ is a live-cell assay that measures protein proximity by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled ligand or another tagged protein (acceptor).
Materials:
-
Cells expressing the POI tagged with NanoLuc® and the E3 ligase (e.g., VHL) tagged with HaloTag®
-
HaloTag® NanoBRET® 618 Ligand
-
PROTAC of interest
-
Optically clear multi-well plates
-
Luminometer capable of measuring donor and acceptor emission wavelengths
Protocol:
-
Seed the engineered cells in a multi-well plate.
-
Label the HaloTag®-VHL fusion protein with the HaloTag® NanoBRET® 618 Ligand.
-
Add serial dilutions of the PROTAC to the cells.
-
Incubate to allow for ternary complex formation.
-
Measure the luminescence at the donor and acceptor emission wavelengths.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation in a live-cell context.
Conclusion
This compound is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its pre-functionalized structure allows for a streamlined synthesis of these powerful molecules. A thorough understanding of the underlying mechanism of action, coupled with robust biophysical and cellular characterization, is essential for the successful design and optimization of novel protein degraders. The experimental protocols and representative data provided in this guide offer a framework for researchers to effectively utilize this compound in their targeted protein degradation programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. amsbio.com [amsbio.com]
- 4. VH 032 amide-PEG1-acid | Degrader Building Blocks: R&D Systems [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
The Synthesis of VH032 Amide-PEG1-Acid: An In-Depth Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of many potent PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 is a well-established, high-affinity ligand for VHL. This technical guide provides a comprehensive overview of the synthesis of VH032 amide-PEG1-acid, a key building block for the construction of VHL-recruiting PROTACs. This guide details the synthetic protocols, relevant quantitative data, and the underlying biological pathways, offering a vital resource for researchers in the field of targeted protein degradation.
Introduction to VH032 and PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules, offering a significant advantage over traditional inhibitors.
VH032 is a potent and selective ligand for the VHL E3 ligase.[1][2] Functionalized VH032 derivatives, such as this compound, serve as versatile building blocks for PROTAC synthesis. The incorporated polyethylene (B3416737) glycol (PEG) linker provides a flexible attachment point for a POI ligand, while the terminal carboxylic acid allows for straightforward amide bond formation.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of a key intermediate, VH032 amine. This is followed by the coupling of VH032 amine with a PEG1-acid linker. A scalable, column chromatography-free synthesis of VH032 amine has been developed, which is crucial for the efficient construction of PROTAC libraries.[3]
Synthesis of VH032 Amine
The synthesis of VH032 amine involves the assembly of four key building blocks. A general, efficient, and scalable synthetic route is outlined below.[3]
Experimental Protocol: Synthesis of VH032 Amine
-
Preparation of (4-(4-methylthiazol-5-yl)phenyl)methanamine (B1433745): This key intermediate is synthesized via a palladium-catalyzed C-H arylation of 4-methylthiazole (B1212942) with a protected 4-bromobenzylamine (B181089) derivative, followed by deprotection.
-
First Amide Coupling: The resulting (4-(4-methylthiazol-5-yl)phenyl)methanamine is coupled with Boc-protected (2S,4R)-4-hydroxyproline using a standard peptide coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (N,N-Dimethylformamide).
-
Boc Deprotection: The Boc protecting group is removed from the proline nitrogen using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or using 4M HCl in dioxane.
-
Second Amide Coupling: The deprotected intermediate is then coupled with Boc-protected L-tert-leucine under similar peptide coupling conditions as the first coupling.
-
Final Boc Deprotection: The final Boc protecting group on the L-tert-leucine is removed with TFA in DCM or 4M HCl in dioxane to yield VH032 amine, which is often isolated as a hydrochloride salt.
A scalable, column-chromatography-free process has been reported to produce 42.5 g of VH032 amine hydrochloride in a 65% overall yield with 97% purity.[3]
Coupling of VH032 Amine with PEG1-Acid Linker
The final step in the synthesis of this compound is the acylation of VH032 amine with a suitable PEG1-acid derivative, such as 3-(2-(2-aminoethoxy)ethoxy)propanoic acid.
Experimental Protocol: Synthesis of this compound
-
Activation of the Carboxylic Acid: The PEG1-acid linker (1.1 equivalents) is dissolved in an anhydrous solvent such as DMF. A peptide coupling reagent, for example HATU (1.2 equivalents), and a non-nucleophilic base, such as DIPEA (2.0 equivalents), are added to the solution to activate the carboxylic acid. The mixture is stirred at room temperature for approximately 15-30 minutes.
-
Amide Coupling Reaction: A solution of VH032 amine (1.0 equivalent) in anhydrous DMF is added to the activated linker solution. The reaction mixture is stirred at room temperature for 2-16 hours.
-
Reaction Monitoring and Work-up: The progress of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final this compound.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of VH032 and its derivatives.
Table 1: Physicochemical Properties of VH032 and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | CAS Number |
| VH032 | C24H32N4O4S | 472.60 | ≥98% (HPLC)[1] | 1448188-62-2[1] |
| VH032 Amine | C22H30N4O3S | 430.57 | ≥98% (HPLC)[4] | 2137142-47-1[4] |
| This compound | C30H43N5O8S | 633.76 | ≥95% (HPLC)[5] | 2172820-07-2[5] |
Table 2: Reported Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Multi-step synthesis of VH032 Amine HCl | Commercially available building blocks | VH032 Amine HCl | 65% (overall) | [3] |
| Acetylation of VH032 Amine | VH032 Amine | VH032 | 60.6% | [6] |
VHL-Mediated Protein Degradation Pathway
The biological activity of VH032-based PROTACs relies on hijacking the cellular VHL-mediated protein degradation pathway. Under normal oxygen conditions (normoxia), the VHL E3 ligase complex recognizes and binds to a hydroxylated proline residue on Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome. A VH032-based PROTAC mimics this interaction to recruit a different target protein for degradation.
Caption: Mechanism of VH032-based PROTAC-mediated protein degradation.
Experimental Workflow
The development of a VH032-based PROTAC involves a systematic workflow from synthesis to biological evaluation.
Caption: A typical workflow for the development of VH032-based PROTACs.
Conclusion
This compound is an indispensable building block in the development of VHL-recruiting PROTACs. Its synthesis, while multi-stepped, can be achieved with high efficiency and scalability. This technical guide provides researchers with the necessary protocols and data to facilitate the synthesis of this key intermediate and its subsequent incorporation into novel PROTAC molecules for targeted protein degradation. The continued development of such modular synthetic approaches will undoubtedly accelerate the discovery of new therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VH032 amide-PEG1-acid: A Core Component for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 amide-PEG1-acid, with CAS number 2172820-07-2, is a crucial building block in the rapidly evolving field of targeted protein degradation. It is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of this compound, including its physicochemical properties, its role in the VHL signaling pathway, and detailed experimental protocols for its application in PROTAC development.
Physicochemical Properties
This compound is a complex organic molecule incorporating a high-affinity VHL ligand, a short polyethylene (B3416737) glycol (PEG1) linker, and a terminal carboxylic acid. The carboxylic acid serves as a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest.
| Property | Value | Reference |
| CAS Number | 2172820-07-2 | |
| Molecular Formula | C₂₈H₃₈N₄O₇S | [1] |
| Molecular Weight | 574.69 g/mol | [1] |
| Purity | ≥95% (typically assessed by HPLC) | [1] |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Alternative Name | (S,R,S)-AHPC-PEG1-COOH |
Mechanism of Action: The VHL-PROTAC Signaling Pathway
This compound functions as the E3 ligase-recruiting element within a PROTAC. The VH032 moiety binds to the VHL protein, which is part of the VHL-Elongin B-Elongin C (VBC) E3 ubiquitin ligase complex. By being tethered to a target protein ligand via the PEG1 linker, the resulting PROTAC brings the target protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: VHL-PROTAC Signaling Pathway.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, a representative synthesis can be proposed based on established methods for similar VHL-linker conjugates. The general strategy involves the synthesis of an amine-functionalized VH032 core, followed by coupling to a PEG1 linker bearing a protected carboxylic acid, and subsequent deprotection. A more common application for researchers is the use of commercially available this compound to synthesize a PROTAC.
Protocol 1: Representative PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-functionalized target protein ligand
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate vial, dissolve the amine-containing target protein ligand (1 equivalent) in anhydrous DMF.
-
Add the solution of the target protein ligand to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC by LC-MS and NMR spectroscopy to confirm its identity and purity.
-
Caption: PROTAC Synthesis Workflow.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with the primary antibody against the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Quantitative Data
| Ligand | Parameter | Value | Assay Method | Reference |
| VH032 | Kd for VHL | ~185 nM | Isothermal Titration Calorimetry (ITC) | |
| VH032 | IC₅₀ for VHL:HIF-1α | 352.2 nM | Fluorescence Polarization (FP) | |
| VH298 (a related VHL ligand) | Kd for VHL | 288.2 nM | Fluorescence Polarization (FP) |
Conclusion
This compound is a valuable and versatile chemical tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its well-defined structure, incorporating a potent VHL ligand and a reactive carboxylic acid, facilitates the rational design and synthesis of novel therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for the successful application of this compound in drug discovery and chemical biology. While specific quantitative data for this particular linker-ligand conjugate is limited, the data for the parent VH032 ligand provides a strong basis for experimental design. Future studies characterizing the biophysical properties of this compound will further enhance its utility in the field.
References
An In-depth Technical Guide to VH032 amide-PEG1-acid: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
VH032 amide-PEG1-acid is a crucial building block in the rapidly advancing field of targeted protein degradation. As a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, it serves as a foundational component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to selectively eliminate disease-implicated proteins by co-opting the cell's natural protein disposal machinery. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action within the PROTAC framework, detailed experimental protocols for its application, and visualizations of the pertinent biological pathways and experimental workflows.
Core Properties of this compound
This compound is a synthetic molecule that incorporates the high-affinity VH032 ligand, which binds to the VHL E3 ligase, connected to a single polyethylene (B3416737) glycol (PEG) unit terminating in a carboxylic acid. This terminal acid group provides a convenient chemical handle for conjugation to a ligand targeting a protein of interest (POI), thus forming a PROTAC.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Weight | 574.69 g/mol | |
| Molecular Formula | C28H38N4O7S | |
| CAS Number | 2172820-07-2 | |
| Purity | ≥95% (typically assessed by HPLC) | |
| Binding Affinity (Kd) of parent VH032 to VHL | ~185 nM | [1] |
| Storage Conditions | Store at -20°C |
Mechanism of Action: The PROTAC Pathway
PROTACs assembled using this compound operate by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[2][3] The process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3][4]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound. These should be adapted and optimized for the specific protein of interest and its corresponding ligand.
PROTAC Synthesis: Amide Coupling
This protocol describes the coupling of this compound to a POI ligand containing a primary or secondary amine.
Materials:
-
This compound
-
POI ligand with a terminal amine (-NH2 or -NHR)
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reaction monitoring equipment (e.g., LC-MS)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent. Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the tertiary base (e.g., DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated this compound solution, add the POI ligand (1.0-1.2 equivalents).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
In Vitro Protein Degradation Assay (Western Blot)
This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC. Include a vehicle control (e.g., DMSO) and a positive control (if available). For mechanistic studies, a condition with the PROTAC and a proteasome inhibitor can be included.
-
Incubation: Incubate the cells for a desired period (e.g., 16-24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
Conclusion
This compound is a versatile and indispensable tool for the development of VHL-based PROTACs. Its well-defined structure and reactive handle facilitate the streamlined synthesis of novel protein degraders. A thorough understanding of its properties and the underlying mechanism of PROTAC-mediated protein degradation, coupled with robust experimental validation, is paramount for the successful design and optimization of next-generation therapeutics targeting a wide array of diseases.
References
Navigating the Solubility Landscape of VH032 Amide-PEG1-Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of VH032 amide-PEG1-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this VHL E3 ligase ligand conjugate is critical for the successful design and execution of in vitro and in vivo studies. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Solubility Data
The solubility of this compound and related compounds is a crucial parameter for their handling and application in various experimental settings. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) linker is a common strategy to enhance the aqueous solubility of otherwise hydrophobic molecules like the parent VHL ligand, VH032. The following tables summarize the available solubility data to facilitate comparison.
Table 1: Solubility of this compound
| Compound Name | Solvent | Solubility | Molar Concentration (mM) | Notes |
| This compound | DMSO | 125 mg/mL | 217.51 | Requires sonication for dissolution. |
Table 2: Comparative Solubility of Parent VH032 Ligand and Other Derivatives
| Compound Name | Solvent/System | Solubility | Molar Concentration (mM) |
| VH032 | DMSO | 90 - 100 mg/mL[1][2] | 190.44 - 211.60 |
| VH032 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.5 mg/mL[1] | 7.41 |
| VH032 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.5 mg/mL[1] | 7.41 |
| VHL Ligand 1 (hydrochloride) | PBS (pH 7.2) | 10 mg/mL[3] | ~21.4 |
| VH032-cyclopropane-F | DMSO | 100 mg/mL[4] | 187.75 |
| VH032 thiol | DMSO | 50 mg/mL[5][6] | 101.91 |
| (S,R,S)-AHPC-PEG3-N3 | H₂O | ≥ 100 mg/mL[7] | 154.85 |
The VHL-HIF-1α Signaling Pathway
VH032 is a ligand for the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of an E3 ubiquitin ligase complex. A primary function of the VHL E3 ligase is to target the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normoxic (normal oxygen) conditions. By binding to VHL, VH032 can be incorporated into PROTACs to recruit the E3 ligase to a target protein, leading to the target's ubiquitination and degradation.
Caption: VHL-HIF-1α signaling under normoxic and hypoxic conditions.
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined through various methods, with kinetic and thermodynamic assays being the most common in drug discovery.
Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound that has been rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is often used in the early stages of drug discovery for rapid screening.
Principle: A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer. If the compound's concentration exceeds its solubility limit, it will precipitate out of the solution. The amount of precipitate is then quantified, typically by nephelometry (light scattering) or by measuring the concentration of the remaining soluble compound after filtration or centrifugation.
Materials:
-
Test compound (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Plate shaker
-
Nephelometer or a UV/Vis plate reader
-
Centrifuge with a plate rotor or 96-well filter plates
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to a corresponding well of a new 96-well plate pre-filled with a larger volume of PBS (e.g., 5 µL of DMSO stock into 95 µL of PBS). The final DMSO concentration should be kept low (e.g., ≤1-2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Quantification:
-
Nephelometry: Measure the light scattering in each well. The concentration at which a significant increase in scattering is observed is the kinetic solubility.
-
UV/Vis Spectroscopy: Centrifuge the plate to pellet the precipitate or filter the solution using a filter plate. Measure the absorbance of the supernatant/filtrate at the compound's λmax. The concentration of the soluble compound is determined using a standard curve.
-
Thermodynamic (Equilibrium) Solubility Assay
This method measures the "true" solubility of a compound, where the solid compound is in equilibrium with its dissolved state in a specific solvent. It is a lower-throughput but more accurate method, often used for lead optimization and pre-formulation studies.
Principle: An excess amount of the solid compound is added to a solvent and agitated until equilibrium is reached (i.e., the concentration of the dissolved compound remains constant). The solution is then filtered to remove any undissolved solid, and the concentration of the filtrate is determined.
Materials:
-
Test compound (solid form)
-
Solvent of interest (e.g., PBS, pH 7.4)
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (e.g., 0.22 µm)
-
HPLC or UV/Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. Ensure there is visible undissolved solid.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C). Agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove all undissolved particles.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method such as HPLC-UV or UV/Vis spectroscopy, comparing the result against a standard curve prepared with known concentrations of the compound.
Visualizing the Experimental Workflow
A structured workflow is essential for obtaining reliable and reproducible solubility data. The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: A generalized experimental workflow for solubility assays.
References
Methodological & Application
Application Notes and Protocols for VH032 Amide-PEG1-Acid Conjugation in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of VH032 amide-PEG1-acid as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins implicated in various diseases. VH032 is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a crucial component of the ubiquitin-proteasome system.[1][2][3][4] The integrated short PEG1 linker with a terminal carboxylic acid provides a versatile anchor point for conjugation to a ligand that binds to a specific protein of interest (POI).
This document outlines the underlying signaling pathway, a detailed experimental workflow for PROTAC synthesis, and protocols for the characterization and cellular evaluation of the resulting conjugate.
The VHL-HIF-1α Signaling Pathway and PROTAC-Mediated Degradation
Under normal oxygen conditions (normoxia), the von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex that recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α).[5][6] This interaction is dependent on the prolyl hydroxylation of HIF-1α.[6] Upon binding, the VHL complex polyubiquitinates HIF-1α, marking it for degradation by the proteasome.[5][6] This process maintains low cellular levels of HIF-1α.
VH032 is a small molecule that mimics the hydroxylated HIF-1α, allowing it to bind with high affinity to VHL.[1][3][4] In the context of a PROTAC, the VH032 moiety serves to recruit the VHL E3 ligase. The other end of the PROTAC molecule is a ligand for a specific protein of interest (POI). By bringing the VHL E3 ligase and the POI into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[1] The now polyubiquitinated POI is recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[1]
Caption: VHL-HIF-1α pathway and PROTAC mechanism.
Experimental Protocols
This section provides a detailed methodology for the synthesis, purification, and characterization of a PROTAC using this compound and a target protein ligand containing a primary amine.
Synthesis of VH032-PEG1-Ligand Conjugate via Amide Coupling
This protocol outlines a standard procedure for forming an amide bond between the carboxylic acid of this compound and a primary amine on the protein of interest (POI) ligand.
Materials:
-
This compound
-
POI ligand with a primary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution of Reactants: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and the POI ligand (1.0-1.2 eq) in anhydrous DMF.
-
Addition of Base: Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Activation and Coupling: Add HATU (1.2 eq) to the solution. The reaction mixture may turn slightly yellow.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Purification and Characterization
Purification:
The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure VH032-PEG1-ligand conjugate.
Characterization:
-
LC-MS: Confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure of the conjugate.
Cellular Degradation Assay
This protocol is to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized VH032-PEG1-ligand PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the VH032-PEG1-ligand PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[1][7][8][9]
-
Quantitative Data Summary
The efficacy of a PROTAC is determined by its binding affinity to both the E3 ligase and the target protein, and its ability to induce degradation in cells. The following table summarizes key parameters for VH032 and representative VH032-based PROTACs.
| Parameter | Molecule | Value | Method | Reference |
| Binding Affinity (Kd) | VH032 | 185 nM | Not Specified | [8][10] |
| Binding Affinity (Kd) | BODIPY FL VH032 | 3.39 nM | TR-FRET | [11] |
| Binding Affinity (Kd) | FAM-HIF-1α (19 mer) | 36 nM | FP Assay | [11] |
| Cellular Degradation (DC₅₀) | MZ1 (BRD4 degrader) | ~15 nM | Western Blot | [10] |
| Cellular Degradation (Dₘₐₓ) | MZ1 (BRD4 degrader) | >90% | Western Blot | [10] |
Note: DC₅₀ and Dₘₐₓ values are highly dependent on the specific target protein, linker, and cell line used.
PROTAC Structure and Function
The PROTAC molecule is a tripartite entity comprising a ligand for the E3 ligase (VH032), a linker (amide-PEG1), and a ligand for the protein of interest. The nature of the linker is critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of degradation.
Caption: Logical relationship of a PROTAC's components and function.
By following these protocols and understanding the underlying principles, researchers can effectively utilize this compound to develop novel PROTACs for targeted protein degradation and advance the field of chemical biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Targeted Protein Degradation: Experimental Protocols for VH032 amide-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of VH032 amide-PEG1-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a groundbreaking therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. VH032 is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cell's protein degradation machinery. The amide-PEG1-acid functionalization provides a short, flexible linker with a terminal carboxylic acid, ready for conjugation to a ligand targeting a protein of interest (POI).
This guide offers a comprehensive overview of the underlying mechanism of action, detailed protocols for the synthesis and cellular evaluation of VH032-based PROTACs, and representative data to inform experimental design.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Data on VH032-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce potent and maximal degradation of a target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax). The choice of linker is critical in optimizing these parameters. While extensive data for PROTACs with a PEG1 linker are still emerging, the following tables provide representative data for VH032-based PROTACs with short linkers and a comparison with a PROTAC recruiting a different E3 ligase.
Table 1: Representative Degradation Efficiency of BET Family Proteins by a VH032-based PROTAC (MZ1)
| Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | VHL | HeLa | ~15 | >90% |
| BRD2 | VHL | HeLa | ~25 | >80% |
| BRD3 | VHL | HeLa | ~75 | >70% |
Note: Data is illustrative and compiled from publicly available studies for the well-characterized VH032-based PROTAC, MZ1, which contains a slightly longer linker. Actual values will vary depending on the specific PROTAC, linker, and experimental conditions.
Table 2: Comparative Degradation Potency of BRD4 by VH032-based vs. CRBN-based PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | VHL | HeLa | ~15 | >90% |
| dBET1 | CRBN | HeLa | ~50 | >90% |
Note: This table compares the degradation profiles of a VH032-based PROTAC (MZ1) and a Cereblon (CRBN)-based PROTAC (dBET1), both targeting BET proteins. This highlights that the choice of E3 ligase can significantly impact degradation potency.
Experimental Protocols
The following section provides detailed protocols for the synthesis of a final PROTAC using this compound and its subsequent cellular evaluation.
PROTAC Synthesis: Amide Bond Formation
This protocol describes the coupling of this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing target protein ligand (1.0 equivalent) in anhydrous DMF.
-
To this solution, add this compound (1.1 equivalents).
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the crude reaction mixture can be purified by preparative reverse-phase HPLC to yield the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment and to determine the DC50 and Dmax values.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized VH032-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (e.g., MTT Assay)
This assay is crucial to ensure that the observed protein degradation is a specific effect of the PROTAC and not a consequence of general cytotoxicity.
Materials:
-
Cultured cells
-
Synthesized VH032-based PROTAC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells per well). Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC, including a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent VHL-recruiting PROTACs. The short PEG1 linker offers a balance of flexibility and constrained geometry that can be advantageous for inducing the formation of a productive ternary complex. The detailed protocols and representative data provided in this guide are intended to facilitate the successful design, synthesis, and evaluation of novel PROTACs for targeted protein degradation, accelerating the development of new therapeutics for a wide range of diseases.
Application Note: In Vitro Degradation Assay for VH032 amide-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 amide-PEG1-acid is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises a von Hippel-Lindau (VHL) E3 ligase ligand (VH032) connected to a single polyethylene (B3416737) glycol (PEG) unit, terminating in a carboxylic acid for further conjugation.[1][2] Understanding the chemical and metabolic stability of this linker-ligand construct is paramount for the development of robust and effective PROTACs. An unstable molecule can lead to premature cleavage in a biological system, resulting in off-target effects and reduced efficacy. This application note provides detailed protocols for assessing the in vitro degradation of this compound under various physiologically relevant conditions.
Chemical and Metabolic Stability of this compound
The stability of this compound is influenced by its constituent chemical moieties. The amide bond is generally more resistant to hydrolysis compared to an ester linkage. The ether linkages within the PEG backbone are typically stable to hydrolysis but can be susceptible to oxidative degradation.[3][4] In a biological milieu, the molecule may also be subject to enzymatic degradation by proteases and metabolic enzymes found in plasma and liver microsomes.[5][6]
Illustrative Degradation Data
The following table summarizes hypothetical quantitative data from in vitro degradation assays of this compound. This data is for illustrative purposes to demonstrate how results can be presented.
| Assay Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Detected |
| Chemical Stability | |||
| pH 1.2 (Simulated Gastric Fluid) | 2 | 98.5 | None Detected |
| 24 | 95.2 | VH032-amide | |
| pH 7.4 (Phosphate Buffered Saline) | 2 | 99.8 | None Detected |
| 24 | 99.1 | None Detected | |
| pH 9.0 (Basic Condition) | 2 | 99.5 | None Detected |
| 24 | 97.8 | VH032-amide | |
| Metabolic Stability | |||
| Human Plasma | 2 | 96.3 | VH032-amide |
| 24 | 85.1 | VH032-amide, PEG1-acid | |
| Human Liver Microsomes (+NADPH) | 1 | 88.7 | Oxidized metabolites |
| 4 | 65.4 | Oxidized metabolites, VH032-amide |
Signaling Pathway Context
VH032 is a ligand for the VHL E3 ubiquitin ligase, a key component of the cellular ubiquitin-proteasome system.[7][8] In its natural function, the VHL complex recognizes and targets the alpha subunits of the Hypoxia-Inducible Factor (HIF) transcription factor for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[9][10] PROTACs containing VH032 hijack this pathway to induce the degradation of a target protein of interest.
Caption: VHL signaling pathway and PROTAC-mediated hijacking.
Experimental Protocols
The following protocols outline methods to assess the chemical and metabolic stability of this compound.
Experimental Workflow
Caption: General workflow for in vitro degradation assays.
Protocol 1: Chemical Stability in Aqueous Buffers
This protocol assesses the hydrolytic stability of this compound at different pH values.
Materials:
-
This compound
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) to prepare pH 1.2 buffer
-
Sodium bicarbonate buffer, pH 9.0
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC-grade)
-
Incubator (37°C)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution to a final concentration of 10 µM in the respective buffers (pH 1.2, 7.4, and 9.0).
-
Incubate the working solutions at 37°C.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate any proteins or salts.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.
Protocol 2: Metabolic Stability in Human Plasma
This protocol evaluates the stability of the compound in the presence of plasma enzymes.
Materials:
-
This compound
-
Pooled human plasma (thawed at 37°C)
-
Acetonitrile (ACN) with internal standard
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Pre-warm the human plasma to 37°C.
-
Spike the stock solution into the plasma to a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of this compound.
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses phase I metabolic stability.[11][12]
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Acetonitrile (ACN) with internal standard
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot.
-
Quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the microsomes.
-
Analyze the supernatant by LC-MS/MS.
Data Analysis and Interpretation
The percentage of this compound remaining at each time point is calculated relative to the 0-hour time point. The degradation half-life (t½) can be determined by plotting the natural logarithm of the percentage remaining against time and fitting the data to a first-order decay model. The identification of major degradation products can be achieved by analyzing the LC-MS/MS data for new peaks with relevant mass-to-charge ratios.
Conclusion
The protocols described in this application note provide a framework for the systematic evaluation of the in vitro degradation of this compound. Assessing both chemical and metabolic stability is a critical step in the development of PROTACs, ensuring that the linker-ligand conjugate possesses the desired stability profile for its intended therapeutic application.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. E3 ubiquitin ligase von Hippel-Lindau (VHL) protein promotes Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mercell.com [mercell.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Application Notes and Protocols for Designing PROTACs with VH032 amide-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology with VH032
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by harnessing the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6]
The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design due to its well-characterized ligands and broad tissue expression.[3][4] VH032 is a potent and high-affinity ligand for VHL, with a binding affinity (Kd) of approximately 185 nM, making it a valuable component for constructing effective PROTACs.[3][7] This document provides detailed application notes and protocols for the design and synthesis of PROTACs utilizing the versatile building block, VH032 amide-PEG1-acid.[8] This building block incorporates the VH032 ligand, a single polyethylene (B3416737) glycol (PEG) unit as a linker, and a terminal carboxylic acid for convenient conjugation to a POI ligand.
PROTAC Design and Synthesis Workflow
The development of a novel PROTAC is an iterative process that involves design, synthesis, and biological evaluation.[9] The general workflow for creating a VH032-based PROTAC using this compound is outlined below.
Caption: A typical workflow for the development of VH032-based PROTACs.
Quantitative Data Summary of Representative VH032-Based PROTACs
The following table summarizes key quantitative data for a selection of PROTACs synthesized using VH032 as the VHL ligand. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of new degraders.
| PROTAC ID | Target POI | Molecular Weight (MW) | ALogP | Hydrogen Bond Donors (HBD) | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| MZ1 | BRD4 | 806.9 | 3.2 | 5 | HeLa | 13 | >95 | [3] |
| AT1 | BET | 850.0 | 3.1 | 6 | HEK293 | 0.7 - 9.5 | Not Reported | [3] |
| RC-2 | BTK | Not Reported | Not Reported | Not Reported | Mino | 2.2 | 97 | [3] |
| p38α PROTAC | p38α | Not Reported | Not Reported | Not Reported | U2OS | ~100 | >80 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound and a POI Ligand
This protocol outlines a general procedure for the synthesis of a PROTAC via amide coupling of this compound with a POI ligand containing a primary or secondary amine.
Materials:
-
This compound[8]
-
POI ligand with a primary or secondary amine functionality (1-1.2 equivalents)
-
HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2-3 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
HPLC for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[4]
-
-
Amide Coupling:
-
In a separate flask, dissolve the POI ligand with an amine functionality (1-1.2 equivalents) in anhydrous DMF.
-
Add the POI ligand solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.[3]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC to obtain the final PROTAC.[3]
-
-
Characterization:
Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blotting
This protocol describes a standard method to quantify the degradation of the target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle (DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.[3]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again and apply the chemiluminescent substrate.[3]
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software.[3]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.[3]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).[3]
-
Signaling Pathway and Mechanism of Action
The VH032-based PROTAC hijacks the natural cellular process of protein degradation through the Ubiquitin-Proteasome System (UPS).
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for VH032 amide-PEG1-acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.
VH032 amide-PEG1-acid is a key building block in the synthesis of PROTACs. It comprises three essential components:
-
VH032: A potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3]
-
PEG1 Linker: A short polyethylene (B3416737) glycol linker that connects the VHL ligand to the target protein ligand. The linker's length and composition are critical for the formation of a stable and productive ternary complex.
-
Terminal Carboxylic Acid: A reactive handle for the straightforward conjugation to a ligand for a protein of interest (POI), typically via an amide bond formation.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in the development and characterization of novel PROTACs.
Mechanism of Action
PROTACs synthesized from this compound operate by hijacking the VHL E3 ligase complex. The VH032 moiety of the PROTAC binds to VHL, while the other ligand binds to the target protein. This induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase.[1][4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][4] The PROTAC is then released and can catalytically induce the degradation of more target protein molecules.
Figure 1: Mechanism of action for a VH032-based PROTAC.
Data Presentation
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following tables provide representative data for well-characterized VH032-based PROTACs targeting different proteins.
Table 1: Comparative Degradation Potency (DC50) of BET Family Proteins by VH032-based (MZ1) vs. CRBN-based (dBET1) PROTACs [3]
| Target Protein | PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | MZ1 | VHL | HeLa | ~15 | >90% |
| BRD4 | dBET1 | CRBN | HeLa | ~50 | >90% |
| BRD2 | MZ1 | VHL | HeLa | ~25 | >80% |
| BRD2 | dBET1 | CRBN | HeLa | ~100 | >80% |
| BRD3 | MZ1 | VHL | HeLa | ~75 | >70% |
| BRD3 | dBET1 | CRBN | HeLa | ~100 | >70% |
| Data compiled from publicly available studies. Actual values may vary based on experimental conditions. |
Table 2: Degradation Performance of Various VH032-based PROTACs
| PROTAC Name / Target | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) |
| A1874 (RIPK2) | RIPK2 | THP-1 | 6.2 | >95 |
| Compound 3L (Sirt2) | Sirt2 | LNCaP | 1-10 | >95 |
| DT2216 (BCL-XL) | BCL-XL | MOLT-4 | 63 | 90.8 |
| Compound 68 (EGFR L858R) | EGFR L858R | HCC-827 | 5.0 | N/A |
| NR-11c (p38α) | p38α | MDA-MB-231 | ~100 | >80 |
| This table provides example data. Actual values will vary depending on the specific PROTAC, target, and experimental conditions.[5][6] |
Experimental Protocols
Rigorous experimental validation is crucial to confirm that the observed protein reduction is a direct result of the intended PROTAC mechanism.
Figure 2: General experimental workflow for validating a novel PROTAC.
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This is the most common method to directly measure the reduction in the level of the target protein.[4][7]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC synthesized from this compound
-
Vehicle control (e.g., DMSO)
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[4]
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range is 1 nM to 10,000 nM.[8]
-
Treat the cells with the varying concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).[7]
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[6]
-
-
Western Blotting:
-
Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.[6]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.[7]
-
Strip the membrane and re-probe for a loading control protein.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to qualitatively assess the formation of the Target Protein-PROTAC-VHL ternary complex in cells.[6]
Materials:
-
Cells treated with PROTAC or vehicle control
-
Non-denaturing lysis buffer (e.g., Triton X-100 based)
-
Antibody specific for the target protein or VHL
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to be effective for degradation (e.g., 5x DC50). A shorter time point (e.g., 1-4 hours) is often optimal for detecting the transient ternary complex.[3][6]
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.[7]
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an antibody against the target protein or VHL overnight at 4°C.[7]
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against the POI and VHL.[6]
-
Interpretation: The presence of both the POI and VHL in the immunoprecipitate of one of the components indicates the formation of the ternary complex.
Protocol 3: Mechanistic Validation with Controls
To confirm that the observed degradation is dependent on the VHL-proteasome pathway, two key control experiments are essential.
A. Proteasome Inhibition Assay:
-
Objective: To confirm that the degradation is mediated by the proteasome.
-
Procedure: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC incubation period.[3][9]
-
Analysis: Analyze the target protein levels by Western blot.
-
Expected Outcome: The proteasome inhibitor should rescue the target protein from degradation, indicating proteasome-dependent degradation.[8]
B. VHL Ligand Competition Assay:
-
Objective: To confirm that the degradation is dependent on the PROTAC binding to VHL.
-
Procedure: Pre-incubate cells with an excess of a free VHL ligand (e.g., VH032) for 1-2 hours before adding the PROTAC.
-
Analysis: Analyze the target protein levels by Western blot.
-
Expected Outcome: The free VHL ligand will competitively block the PROTAC from binding to VHL, thereby preventing the degradation of the target protein.
Figure 3: Logic diagram for validating the mechanism of degradation.
Protocol 4: Off-Target Analysis using Global Proteomics
Mass spectrometry-based global proteomics is the gold standard for unbiased identification of off-target protein degradation.[10][11]
Materials:
-
Cells treated with PROTAC, vehicle control, and a negative control PROTAC (e.g., an inactive epimer)
-
Lysis buffer for mass spectrometry
-
Trypsin
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Cell Culture and Treatment:
-
Treat cells with the PROTAC at its optimal degradation concentration. Include vehicle and negative controls.[10]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify protein concentration and digest the proteins into peptides using trypsin.[10]
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[10]
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using specialized software.
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[10]
-
Interpretation: Proteins that are significantly downregulated only in the presence of the active PROTAC are potential off-targets and should be validated by orthogonal methods like Western blotting.
Conclusion
This compound is a versatile and valuable chemical tool for the synthesis of VHL-recruiting PROTACs. The protocols outlined in this document provide a comprehensive framework for the design, characterization, and validation of novel protein degraders. By employing these methodologies, researchers can effectively advance their drug discovery and chemical biology programs, paving the way for new therapeutics that target and eliminate disease-causing proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MG-132 | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Cellular Uptake of PROTACs Containing VH032 amide-PEG1-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by co-opting the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The Von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design, and VH032 is a potent and well-characterized VHL ligand.
This document provides detailed application notes and protocols focusing on PROTACs constructed using the VH032 amide-PEG1-acid building block. This building block incorporates the VH032 ligand, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid for conjugation to a POI ligand. Understanding the cellular uptake of these specific PROTACs is critical for optimizing their efficacy and pharmacokinetic properties. The presence of the short PEG linker and the terminal acidic group can significantly influence the physicochemical properties and, consequently, the cell permeability of the final PROTAC molecule.
Data Presentation: Physicochemical Properties and Cellular Permeability
The cellular permeability of PROTACs is a critical factor governing their biological activity. Due to their large size, PROTACs often exhibit poor passive diffusion across the cell membrane. The linker plays a crucial role in modulating permeability through effects on solubility, lipophilicity, and the potential for intramolecular hydrogen bonding (the "chameleon effect").
Below is a summary of representative data for VH032-based PROTACs with short linkers, illustrating the impact of linker composition on passive permeability as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA). While specific data for a PROTAC containing the exact this compound linker is not publicly available, the data presented for a closely related compound with a short PEG linker provides valuable insight.
Table 1: Physicochemical Properties of a Representative VH032-Based PROTAC Building Block
| Property | Value | Reference |
| Molecular Weight ( g/mol ) | 574.69 | N/A |
| Formula | C28H38N4O7S | N/A |
| Hydrogen Bond Donors | 4 | Calculated |
| Hydrogen Bond Acceptors | 9 | Calculated |
| Topological Polar Surface Area (Ų) | 195.5 | Calculated |
Table 2: Representative Passive Permeability of VH032-Based PROTACs with Short PEG Linkers
| Compound ID | Linker Composition | PAMPA Pe (10-6 cm/s) | Reference |
| PROTAC-PEG2 | VH032-amide-PEG2-POI | ~0.6 | [1][2] |
| PROTAC-PEG3 | VH032-amide-PEG3-POI | ~0.03 | [1][2] |
Note: The data presented is for illustrative purposes, based on published data for VH032-based PROTACs with short PEG linkers targeting bromodomain proteins. The actual permeability of a PROTAC constructed with this compound will depend on the specific POI ligand conjugated to it.
The terminal carboxylic acid in the this compound building block will likely decrease the passive permeability of the final PROTAC due to its polarity. Strategies such as creating a prodrug by esterifying the carboxylic acid can be employed to enhance cellular uptake.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action for a VH032-based PROTAC.
Caption: Workflow for LC-MS/MS-based PROTAC cellular uptake assay.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the amide coupling of the this compound building block to a hypothetical POI ligand containing a primary amine.
Materials:
-
This compound
-
POI ligand with a terminal amine
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring and characterization
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
To this solution, add DIPEA (3.0 equivalents) and PyBOP (1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of the POI ligand (if applicable, otherwise activate the VH032-acid).
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the solution of this compound to the activated POI ligand mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a high-throughput method to predict passive membrane permeability.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
UV-Vis plate reader or LC-MS/MS system for analysis
Procedure:
-
Prepare the donor solution by diluting the PROTAC stock solution in PBS to the desired concentration (e.g., 10 µM).
-
Add the donor solution to the wells of the filter plate (donor compartment).
-
Add fresh PBS to the wells of the acceptor plate.
-
Assemble the PAMPA plate by placing the filter plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
Pe = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA(t) / Cequilibrium])
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = (VD * CD(0)) / (VD + VA)
-
CD(0) = Initial concentration in the donor well
-
Protocol 3: Cellular Uptake Assay using LC-MS/MS
This protocol allows for the direct quantification of the intracellular concentration of a PROTAC.
Materials:
-
Cultured cells of interest
-
Cell culture plates (e.g., 6-well or 12-well)
-
PROTAC stock solution in DMSO
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein precipitation solvent (e.g., cold acetonitrile containing an internal standard)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 1, 4, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Harvesting and Lysis:
-
At the end of the incubation period, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
-
Protein Precipitation and Sample Preparation:
-
Determine the protein concentration of the lysate using a BCA assay.
-
To a known amount of lysate, add 3-4 volumes of cold acetonitrile containing a suitable internal standard (a structurally similar compound not present in the sample).
-
Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method. The specific parameters (e.g., column, mobile phase, gradient, and mass transitions) will need to be optimized for the specific PROTAC.
-
-
Data Analysis:
-
Create a standard curve by spiking known concentrations of the PROTAC into lysate from untreated cells and processing them in the same manner as the samples.
-
Quantify the intracellular concentration of the PROTAC in the treated samples by comparing their peak areas (normalized to the internal standard) to the standard curve.
-
The intracellular concentration can be expressed as pmol/mg of protein or converted to a molar concentration if the average cell volume is known.
-
Conclusion
The cellular uptake of PROTACs containing the this compound building block is a critical parameter that dictates their therapeutic potential. The protocols and data presented in this application note provide a framework for the synthesis, characterization, and evaluation of the cell permeability of these novel protein degraders. Researchers are encouraged to adapt and optimize these methodologies for their specific POI and cellular context to advance the development of effective PROTAC-based therapeutics.
References
Application Notes and Protocols for VH032 amide-PEG1-acid Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design, and VH032 is a potent and well-characterized VHL ligand.[4][5]
This document provides detailed application notes and protocols for the use of the VH032 amide-PEG1-acid linker, a functionalized building block for PROTAC synthesis. This linker incorporates the VH032 VHL ligand and a short, hydrophilic single polyethylene (B3416737) glycol (PEG) unit terminating in a carboxylic acid.[6] The terminal carboxylic acid provides a versatile chemical handle for conjugation to a POI ligand, typically via an amide bond formation with an amine-functionalized target ligand. The short PEG linker can influence the physicochemical properties of the final PROTAC, such as solubility and cell permeability, and plays a crucial role in the formation of a productive ternary complex between the target protein and the E3 ligase.[4][7]
Physicochemical Properties and Design Rationale
The this compound linker offers a balance of properties beneficial for PROTAC development:
-
VHL Ligand: The integrated VH032 moiety provides high-affinity binding to the VHL E3 ligase, a critical first step in the degradation pathway.[4]
-
PEG1 Linker: The short, hydrophilic PEG linker can enhance the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[8] While longer PEG chains can sometimes hinder cell permeability, a short PEG1 linker may offer a favorable balance between solubility and the ability to cross cell membranes.[9] The flexibility of the PEG unit can also be advantageous for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.[9]
-
Terminal Carboxylic Acid: The carboxylic acid functional group allows for straightforward and robust amide bond formation with amine-containing POI ligands using standard coupling chemistry.
Quantitative Data Summary
| PROTAC Component | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| VH032-short linker-JQ1 | BRD4 | HeLa | ~25 | >90 |
This data is representative and intended for illustrative purposes. Actual DC50 and Dmax values will vary depending on the specific POI ligand, the target protein, the cell line used, and the experimental conditions.
Signaling Pathway and Experimental Workflow
VHL-Mediated Protein Degradation Pathway
PROTACs containing the this compound linker function by hijacking the VHL E3 ubiquitin ligase pathway. Under normal oxygen conditions (normoxia), the VHL complex recognizes and targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation. A VH032-based PROTAC mimics this interaction to redirect the VHL E3 ligase to a new protein of interest for degradation.
Caption: VHL-mediated ubiquitination and degradation of a target protein induced by a VH032-based PROTAC.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a multi-step process, from synthesis and characterization to cellular evaluation of target degradation and functional effects.
Caption: General experimental workflow for the synthesis and cellular evaluation of a VH032-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of the this compound linker to a protein of interest (POI) ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Coupling reagent (e.g., HATU, HBTU)
-
Amine base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel and stir bar
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid on the POI ligand (if applicable, otherwise activate the this compound).
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the activated POI ligand to the this compound solution.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol details the quantification of target protein degradation in cells following treatment with a VH032-based PROTAC.[4]
Materials:
-
Cultured cells expressing the POI
-
VH032-based PROTAC
-
Cell culture medium and plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
The following day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 18-24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[4]
-
Conclusion
The this compound linker is a valuable tool for the synthesis of VHL-recruiting PROTACs. Its pre-installed high-affinity VHL ligand, coupled with a short, hydrophilic PEG linker and a versatile carboxylic acid handle, facilitates the efficient construction of novel protein degraders. The provided protocols and workflows offer a comprehensive guide for researchers to synthesize and evaluate the efficacy of PROTACs incorporating this linker, thereby accelerating the discovery and development of new therapeutics based on targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of VH032 Amide-PEG1-Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 amide-PEG1-acid is a functionalized building block crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, connected to a single polyethylene (B3416737) glycol (PEG) unit with a terminal carboxylic acid. This bifunctional nature allows for the conjugation to a target protein ligand, forming a PROTAC capable of inducing targeted protein degradation. Accurate and thorough characterization of this key intermediate is essential to ensure the quality, purity, and consistency of the final PROTAC molecule, which directly impacts its biological activity and therapeutic potential.
These application notes provide a comprehensive guide to the analytical techniques and protocols for the characterization of this compound. The methodologies described herein are fundamental for confirming the identity, purity, and stability of the conjugate.
Quantitative Data Summary
The following table summarizes the key physicochemical properties and purity specifications for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 574.69 g/mol | [1][2] |
| Molecular Formula | C28H38N4O7S | [1][2] |
| Purity (by HPLC) | ≥95% | [1][2] |
| CAS Number | 2172820-07-2 | [1][2] |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C | [1][2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be adaptable to standard laboratory equipment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The purity of this compound is determined by integrating the area of the main peak relative to the total area of all peaks detected at a specific wavelength.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-6 min: 100% B
-
6-7 min: 100% B
-
7.01-12 min: 30% B
-
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Data Analysis: Integrate the peak areas. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the target compound.
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Utilize the same HPLC conditions as described in the purity assessment protocol.
-
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Data Analysis: Extract the total ion chromatogram (TIC) and the extracted ion chromatogram (EIC) for the expected mass of this compound ([M+H]+ = 575.26). The resulting mass spectrum should show a prominent peak corresponding to this mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. 1H and 13C NMR are used to confirm the presence of key functional groups and the overall structure of the conjugate.
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).
-
1H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected chemical shifts (δ) should be consistent with the structure, showing signals for the aromatic protons of the VH032 core, the aliphatic protons of the tert-butyl and pyrrolidine (B122466) rings, and the characteristic peaks of the PEG linker.
-
-
13C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
The number of signals should correspond to the number of unique carbon atoms in the molecule, and their chemical shifts should be in the expected regions for the different functional groups (e.g., carbonyls, aromatic carbons, aliphatic carbons).
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the 1H NMR signals. Compare the observed chemical shifts and coupling constants with the expected values for the structure of this compound.
Visualizations
The following diagrams illustrate the key processes and workflows involved in the characterization of this compound.
Caption: Experimental workflow for this compound.
Caption: Relationship between analytical techniques and characterization parameters.
Caption: HPLC protocol flowchart for purity analysis.
References
Application Notes and Protocols: VH032 amide-PEG1-acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of VH032 and its functionalized derivative, VH032 amide-PEG1-acid, in cancer research. VH032 is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular protein degradation machinery. As such, VH032 and its derivatives have emerged as powerful tools in oncology, both as standalone therapeutic agents and as crucial components of Proteolysis Targeting Chimeras (PROTACs).
Introduction to VH032 and this compound
VH032 is a small molecule that binds to the VHL E3 ligase with high affinity. This interaction can be exploited in two primary ways in cancer research:
-
Direct Inhibition of the VHL/HIF-1α Pathway: By binding to VHL, VH032 can disrupt the VHL-HIF-1α interaction, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). However, in some cancer contexts, VH032 has been shown to exert anti-tumor effects by inhibiting the VHL/HIF-1α/VEGF signaling pathway.
-
Component of PROTACs: this compound is a derivative of VH032 functionalized with a Polyethylene Glycol (PEG) linker and a terminal carboxylic acid. This makes it an ideal building block for the synthesis of PROTACs. In a PROTAC molecule, the VH032 moiety recruits the VHL E3 ligase, while another ligand on the opposite end of the PROTAC binds to a specific cancer-related protein of interest (POI). This proximity induces the ubiquitination and subsequent proteasomal degradation of the POI.
Application 1: Direct Anti-Tumor Effects of VH032 in Glioma
Recent studies have demonstrated that VH032 can act as a standalone agent to suppress the growth of glioma cells. The proposed mechanism involves the inhibition of the VHL/HIF-1α/VEGF signaling pathway, which is crucial for tumor angiogenesis and survival.
Quantitative Data: In Vitro and In Vivo Efficacy of VH032 in Glioma
The following tables summarize the quantitative data from a study on the effects of VH032 on the U87MG and U251 human glioma cell lines.
Table 1: In Vitro Efficacy of VH032 in Glioma Cells
| Parameter | U87MG Cell Line | U251 Cell Line |
| 24-h IC50 | 59.2 µM | 85.07 µM |
| Wound Healing Rate (24h) | ||
| Control | 24.36% | 22.8% |
| VH032-treated | 5.12% | 3.42% |
Table 2: In Vivo Efficacy of VH032 in a U87MG Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume Reduction | Mean Tumor Weight Reduction |
| VH032 | 7.5 mg/kg (daily, i.p.) | Significant decrease vs. control | Marked decrease vs. control |
Signaling Pathway Diagram
Caption: Inhibition of the VHL/HIF-1α/VEGF signaling pathway by VH032 in glioma cells.
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the cytotoxic effects of VH032 on glioma cells.
-
Materials: U87MG and U251 glioma cells, DMEM, FBS, 96-well plates, CCK-8 kit, microplate reader.
-
Protocol:
-
Seed 5x10³ cells/well in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of VH032 for 24, 48, and 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
2. Wound Healing Assay
-
Objective: To assess the effect of VH032 on cell migration.
-
Materials: 6-well plates, 200 µL pipette tips.
-
Protocol:
-
Grow cells to 80-90% confluency in 6-well plates.
-
Create a scratch wound using a sterile 200 µL pipette tip.
-
Wash with PBS and replace the medium with a serum-free medium containing VH032 at the IC50 concentration.
-
Capture images of the wound at 0 and 24 hours.
-
Measure the wound area using ImageJ software and calculate the healing rate.
-
3. Transwell Invasion Assay
-
Objective: To evaluate the effect of VH032 on cell invasion.
-
Materials: Transwell chambers with Matrigel-coated membranes.
-
Protocol:
-
Seed 1x10⁵ cells in the upper chamber in a serum-free medium.
-
Add medium containing 20% FBS and VH032 to the lower chamber.
-
Incubate for 24 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface with crystal violet.
-
Count the number of invading cells under a microscope.
-
4. In Vivo Xenograft Mouse Model
-
Objective: To determine the in vivo anti-tumor efficacy of VH032.
-
Materials: Nude mice, U87MG cells, sterile saline.
-
Protocol:
-
Subcutaneously inject 1x10⁷ U87MG cells into the right flank of each mouse.
-
When tumors reach a palpable size, randomize mice into control and treatment groups.
-
Administer VH032 (7.5 mg/kg) or saline via intraperitoneal injection daily for 21 days.
-
Measure tumor volume and body weight every 3 days.
-
At the end of the study, euthanize the mice and excise, weigh, and photograph the tumors.
-
Application 2: this compound as a Building Block for PROTACs
The primary application of this compound is in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific proteins.
PROTAC Synthesis and Mechanism Workflow
Caption: Workflow for PROTAC synthesis using this compound and its mechanism of action.
Protocol: General Procedure for Conjugating this compound
This protocol describes a general method for forming an amide bond between the carboxylic acid of this compound and a primary amine on a target protein ligand.
-
Objective: To synthesize a VH032-based PROTAC.
-
Materials: this compound, amine-containing target protein ligand, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide), anhydrous DMF or DMSO, reaction vessel, purification system (e.g., HPLC).
-
Protocol:
-
Dissolve this compound, EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate vessel, dissolve the amine-containing target protein ligand (1 eq) in anhydrous DMF.
-
Add the solution of the target protein ligand to the activated this compound mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction and purify the resulting PROTAC using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Quantitative Data: Efficacy of VH032-based PROTACs
The following table provides examples of VH032-based PROTACs and their efficacy in specific cancer cell lines.
Table 3: Efficacy of Selected VH032-based PROTACs in Cancer Cells
| PROTAC Name | Target Protein | Cancer Cell Line | DC50 (Degradation) | IC50/GI50 (Proliferation) |
| MZ1 | BRD4 | HeLa | ~30 nM | Not reported |
| ARV-110 | Androgen Receptor | LNCaP | 0.527 µM | Not reported |
| Compound 31 | EGFR | HCC-827 | Not reported | 0.25 µM |
Summary and Future Perspectives
VH032 and its derivatives, such as this compound, are versatile tools in cancer research. The direct anti-tumor effects of VH032 in cancers like glioma highlight its potential as a standalone therapeutic. Furthermore, the use of this compound as a key building block for PROTACs has opened up a new frontier in targeted protein degradation, offering a powerful strategy to eliminate cancer-driving proteins that are often considered "undruggable" by traditional inhibitors. The continued development and application of VH032-based compounds and PROTACs hold significant promise for the future of cancer therapy.
Application Notes and Protocols for Specific Protein Knockdown Using VH032 Amide-PEG1-Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing VH032 amide-PEG1-acid as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at specific protein knockdown. This document outlines the underlying principles, experimental protocols, and data interpretation for the successful application of this technology in research and drug development.
Introduction to this compound and PROTAC Technology
VH032 is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The "amide-PEG1-acid" functionalization provides a readily available chemical handle for the conjugation of a target-specific ligand via a flexible polyethylene (B3416737) glycol (PEG) linker. This modular design allows for the rapid synthesis of PROTACs, heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate proteins of interest.[2]
PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.[3][4] This event-driven, catalytic mechanism of action offers significant advantages over traditional occupancy-based inhibitors.
This document will use the well-studied BRD4-degrading PROTAC, MZ1, as a representative example. MZ1 is composed of a VH032 ligand, a PEG linker, and the BET bromodomain inhibitor (+)-JQ1.[4][5]
Mechanism of Action: VHL-Mediated Protein Degradation
The signaling pathway for a VH032-based PROTAC, such as one synthesized from this compound, is initiated by the formation of a ternary complex between the PROTAC, the target protein (Protein of Interest - POI), and the VHL E3 ligase complex. This proximity enables the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The subsequent polyubiquitinated POI is then recognized and degraded by the proteasome.
Caption: VHL-mediated protein degradation pathway initiated by a PROTAC.
Data Presentation: Performance of a Representative VH032-Based PROTAC (MZ1)
The following tables summarize the quantitative data for the BRD4-degrading PROTAC, MZ1, which incorporates a VH032 ligand. This data is essential for understanding the structure-activity relationship and for guiding the design of new degraders.
Table 1: Binding Affinities of MZ1 [4][5]
| Component | Target | Binding Affinity (Kd, nM) |
| MZ1 | BRD4 (BD1/BD2) | 382 / 120 |
| MZ1 | BRD3 (BD1/BD2) | 119 / 115 |
| MZ1 | BRD2 (BD1/BD2) | 307 / 228 |
| MZ1 | VHL-ElonginC-ElonginB (VCB) | 66 |
Table 2: Degradation Performance of MZ1
| Cell Line | Target Protein | DC50 (nM) |
| H661 | BRD4 | 8 |
| H838 | BRD4 | 23 |
| Mv4-11 (AML) | BRD4 | ~11.3 |
DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments to evaluate a novel PROTAC synthesized from this compound.
Protocol 1: Synthesis of a PROTAC from this compound
This protocol outlines a general procedure for the coupling of this compound to a protein of interest (POI) ligand containing a primary amine functionality.
Materials:
-
This compound
-
POI ligand with a primary amine
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reagents for purification (e.g., silica (B1680970) gel, HPLC solvents)
Procedure:
-
Dissolve the POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add the coupling agents, HATU (1.2 equivalents) and HOBt (1.2 equivalents), to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: Target Protein Degradation Assay (Western Blotting)
This is the primary method for assessing the efficacy of a PROTAC by measuring the reduction in the target protein levels.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with various concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
Co-IP is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cultured cells
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the VHL protein (or the POI)
-
Protein A/G agarose (B213101) or magnetic beads
Procedure:
-
Cell Treatment: Culture cells and treat them with the PROTAC or a vehicle control for a shorter duration (e.g., 2-4 hours). It is advisable to pre-treat with a proteasome inhibitor like MG132 to prevent the degradation of the complex components.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the VHL protein (or the POI) overnight at 4°C.
-
Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the captured proteins.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the POI and VHL to confirm their interaction in the presence of the PROTAC.
Experimental Workflow
The development and evaluation of a novel PROTAC follows a logical progression of experiments to characterize its activity and mechanism of action.
Caption: A logical workflow for the evaluation of a novel PROTAC.
Conclusion
This compound is a versatile and valuable chemical tool for the development of potent and selective PROTACs. By following the outlined protocols and workflow, researchers can effectively synthesize and characterize novel protein degraders for a wide range of therapeutic targets. The provided data on the representative PROTAC, MZ1, serves as a benchmark for the expected performance of VH032-based degraders. Careful optimization of the linker and target ligand in conjunction with the robust VH032 VHL ligand is crucial for the development of next-generation protein-degrading therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing VH032 Amide-PEG1-Acid PROTAC Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of VH032 amide-PEG1-acid PROTACs.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows high biochemical potency but low cellular activity. What is the likely cause?
A common reason for this discrepancy is poor cell permeability.[1] PROTACs are large molecules, often with high molecular weights and polar surface areas that fall "beyond the Rule of 5," which can hinder their ability to passively diffuse across the cell membrane and reach their intracellular targets.[2][3][4]
Q2: What are the key factors influencing the permeability of my VH032-based PROTAC?
Several physicochemical properties are critical in determining a PROTAC's cell permeability:
-
High Molecular Weight (MW): PROTACs are inherently large, which can negatively impact passive diffusion.[5]
-
Polar Surface Area (PSA) and Hydrogen Bond Donors (HBDs): A large number of hydrogen bond donors and a high polar surface area increase the molecule's polarity, making it less favorable to partition into the lipid bilayer of the cell membrane.[1][5] The amide bonds in the linker and connections contribute significantly to the HBD count.
-
Lipophilicity (LogP): There is an optimal range of lipophilicity for PROTAC permeability. For VH032-based PROTACs, an ALogP between 3 and 5 has been suggested to be favorable.[2][5] Excessively high lipophilicity can lead to poor aqueous solubility or membrane retention, both of which reduce permeability.[2]
-
Linker Composition and Length: The linker plays a crucial role. While PEG linkers are often used to improve solubility, increasing the number of PEG units can decrease permeability.[6][7] Shorter, more rigid, or more hydrophobic linkers may be more beneficial for permeability.[5][8]
-
Conformational Flexibility: The ability of a PROTAC to adopt a more compact conformation through intramolecular hydrogen bonding can shield polar groups from the solvent, thereby enhancing membrane permeability.[8]
Q3: What are the primary strategies to improve the permeability of my this compound PROTAC?
Several rational design strategies can be employed:
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester can significantly improve permeability by removing a hydrogen bond donor and increasing lipophilicity.[2][9] This is a practical strategy, especially for the amide connecting the linker to the warhead.[2]
-
Linker Optimization:
-
Lipophilicity Modulation: Fine-tuning the lipophilicity to fall within the optimal ALogP range of 3-5 can be achieved through subtle structural modifications to the warhead, linker, or E3 ligase ligand.[2]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that can be cleaved intracellularly is another strategy to enhance membrane transit.[4][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low permeability in PAMPA assay | High molecular weight, excessive hydrogen bond donors, suboptimal lipophilicity. | 1. Synthesize analogs with shorter linkers. 2. Incorporate amide-to-ester substitutions. 3. Modify the structure to adjust the ALogP into the optimal 3-5 range.[5] |
| Good PAMPA permeability but poor cellular activity | The PROTAC may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), be rapidly metabolized, or fail to form a stable ternary complex in the cell. | 1. Perform a Caco-2 assay to assess the efflux ratio. 2. Investigate metabolic stability using liver microsomes. 3. Confirm intracellular target engagement and ternary complex formation using assays like NanoBRET.[3][5] |
| Inconsistent permeability results between batches | Impurities or variations in the salt form of the compound. | 1. Ensure high purity of each batch through rigorous analytical characterization (e.g., HPLC, NMR, MS). 2. Standardize the salt form of the final compound.[5] |
| Decreased permeability with longer PEG linkers | Increased polar surface area and molecular weight. | Systematically reduce the number of PEG units or replace the PEG linker with a more hydrophobic and rigid alternative.[6][7] |
Quantitative Data Summary
The following table summarizes the impact of linker modifications on the permeability of VH032-based PROTACs, as determined by the Parallel Artificial Membrane Permeability Assay (PAMPA).
| Compound Modification | Linker | PAMPA Permeability (Pe x 10-6 cm/s) | Reference |
| Effect of PEG Linker Length | |||
| PROTAC with 1-unit PEG linker | PEG1 | ~0.005 | [6] |
| PROTAC with alkyl linker | Alkyl | 0.002 | [6] |
| Amide vs. Ester Substitution | |||
| Amide-linked PROTAC (MZ1) | ~0.025 | [10] | |
| Ester-linked PROTAC (OMZ1) | ~0.25 | [10] | |
| Amide-linked PROTAC (ARV-771) | ~0.1 | [10] | |
| Ester-linked PROTAC (OARV-771) | ~0.15 | [10] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen™-IP PAMPA plate)
-
Donor and Acceptor plates
-
Lecithin (B1663433) in dodecane (B42187) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Plate: Pipette 5 µL of the lecithin in dodecane solution onto the membrane of each well in the donor plate and let it sit for 5 minutes.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration.
-
Add Donor Solution: Add 150 µL of the prepared PROTAC donor solution to each well of the lipid-coated donor plate.
-
Assemble Sandwich: Place the donor plate onto the acceptor plate to form a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for 4 to 16 hours with gentle agitation.
-
Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[11]
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [ -ln(1 - [CA(t)] / [Ceq]) ] * (VD * VA) / ( (VD + VA) * A * t )
Where:
-
[CA(t)] is the concentration in the acceptor well at time t.
-
[Ceq] is the equilibrium concentration.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
Protocol 2: Caco-2 Permeability Assay
This assay assesses the permeability of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which serves as a model of the intestinal epithelium. It can also be used to determine if a compound is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PROTAC stock solution
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Prepare Test Compound: Dissolve the PROTAC in the transport buffer to the final concentration.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound solution to the apical (donor) side of the cell monolayer.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the apical and basolateral compartments.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the test compound solution to the basolateral (donor) side.
-
Add fresh transport buffer to the apical (receiver) side.
-
Incubate and collect samples as described for the A-B direction.
-
-
Quantification: Analyze the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[1][12]
Data Analysis:
The apparent permeability coefficient (Papp) is calculated as:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.[12]
The efflux ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
Visualizations
Caption: Troubleshooting workflow for low cellular activity of VH032-based PROTACs.
Caption: Cellular mechanism of action for a VH032-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting VH032 Amide-PEG1-Acid Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor degradation efficiency with Proteolysis Targeting Chimeras (PROTACs) synthesized using VH032 amide-PEG1-acid as a building block.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC derived from this compound?
A PROTAC synthesized from this compound is a heterobifunctional molecule designed to induce the degradation of a specific protein of interest (POI).[1] It functions by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] The molecule consists of three key parts:
-
VH032 Ligand : This moiety binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4]
-
POI Ligand : This is the "warhead" that you have attached to the acid terminus of the PEG1 linker, which selectively binds to your target protein.
-
PEG1 Linker : This short, flexible linker connects the VH032 and POI ligands.[5][6]
By simultaneously binding to both VHL and the POI, the PROTAC forms a ternary complex.[1][7][8] This proximity enables the VHL E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[1]
Q2: What is the significance of the "amide-PEG1-acid" component?
The "this compound" is a pre-fabricated building block for PROTAC synthesis.[9]
-
VH032 amide : The VH032 ligand is functionalized with an amide bond, which is a common and stable linkage.
-
PEG1 : A single polyethylene (B3416737) glycol unit provides a short, hydrophilic, and flexible spacer. The linker's length and composition are critical for effective ternary complex formation.[5][6][]
-
Acid : The terminal carboxylic acid group allows for straightforward conjugation to an amine-containing functional group on your POI ligand, typically through amide bond formation.[9]
Q3: My PROTAC, built from this compound, shows good binding to my target protein and VHL in biochemical assays, but I see no degradation in my cell-based assays. What are the likely causes?
This is a frequent challenge in PROTAC development and often points to issues beyond simple binary binding affinities. The most common culprits include:
-
Poor Cell Permeability : PROTACs are often large molecules that may not efficiently cross the cell membrane.[4][11][12]
-
Inefficient Ternary Complex Formation : While your PROTAC binds to both the POI and VHL individually, it may not be able to do so simultaneously to form a stable and productive ternary complex within the cellular environment.[1][4][13] The short PEG1 linker might be too short or rigid, causing steric hindrance.[][11]
-
Low E3 Ligase Expression : The cell line you are using might not express sufficient levels of VHL.[1][4]
-
PROTAC Instability : The molecule may be rapidly metabolized or degraded within the cell.[1]
Troubleshooting Guide for Poor Degradation
Problem 1: No or Weak Target Degradation
If you observe minimal to no reduction in your target protein levels after treatment, follow this troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach | Semantic Scholar [semanticscholar.org]
- 9. VH 032 amide-PEG1-acid | CAS 2172820-07-2 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Linker Length for VH032 Amide-PEG1-Acid PROTACs
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving VH032 amide-PEG1-acid PROTACs. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the optimization of linker length for effective protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a this compound PROTAC?
The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the VH032 moiety, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, to the ligand targeting the protein of interest (POI).[1][2] Its primary function is to facilitate the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase.[1][3][4] This proximity is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[5][6] The linker's length, chemical composition, and attachment points significantly influence the PROTAC's efficacy and selectivity.[1][2][7]
Q2: How does the PEG1 linker length in this compound PROTACs impact efficacy?
Linker length has a profound effect on PROTAC efficacy.[1][8]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the VHL E3 ligase and the target protein.[1][5][9]
-
Too long: Conversely, a linker that is too long might lead to the formation of an unstable or unproductive ternary complex where the lysine (B10760008) residues on the target protein are not optimally positioned for ubiquitination by the E3 ligase.[1][5][9]
Therefore, an optimal linker length is crucial for efficient protein degradation, and this is often target-dependent, requiring empirical optimization.[1]
Q3: What are common starting points for linker length when designing a new VH032-based PROTAC?
While the optimal linker length is highly dependent on the specific target protein and the E3 ligase, a common and effective starting point is to synthesize a small library of PROTACs with varying linker lengths.[1][5] For PEG linkers, this could involve synthesizing variants with 2, 3, 4, or more PEG units to empirically determine the optimal length for the specific target.[1] Many successful PROTACs utilize linkers ranging from 2 to 18 atoms in length.[1]
Q4: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations.[1][10] This occurs because at excessive concentrations, the bifunctional PROTAC molecules are more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (E3 ligase-PROTAC-target).[1][10] The properties of the linker can influence the stability of the ternary complex and thus modulate the hook effect.[1] A well-optimized linker that promotes the formation of a more stable ternary complex can help to mitigate a pronounced hook effect.[1]
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments with this compound PROTACs, focusing on challenges related to linker length optimization.
| Problem | Possible Cause | Suggested Solution |
| No or poor degradation of the target protein, despite good binary binding. [2][5] | 1. Suboptimal Linker Length: The linker may be too short or too long, preventing the formation of a productive ternary complex.[1][8] | 1. Synthesize and test a series of PROTACs with varying linker lengths (e.g., shorter, longer, and intermediate PEG chain lengths).[1][2] |
| 2. Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations.[1][11] | 2. - Modify the linker to improve its physicochemical properties (e.g., by incorporating more soluble or less polar moieties).[1] - Perform a cell permeability assay (e.g., PAMPA) to assess membrane transport.[1][2] | |
| 3. Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging the E3 ligase and the target protein. | 3. - Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation and cooperativity.[1][2] - Consider altering the linker's composition to introduce more favorable interactions.[1] | |
| Significant "hook effect" observed at higher concentrations. [1] | 1. Unstable Ternary Complex: The ternary complex may be dissociating at higher PROTAC concentrations, favoring binary complex formation.[1] | 1. - Optimize the linker to enhance the stability of the ternary complex. This could involve adjusting the length or incorporating more rigid structural elements.[1] - Analyze ternary complex stability using biophysical methods (SPR, ITC).[1] |
| Off-target effects or cellular toxicity. | 1. Non-specific Binding: The PROTAC or its metabolites may be interacting with other cellular proteins. | 1. - Modify the linker to alter the overall shape and physicochemical properties of the PROTAC, which can influence off-target binding.[1] - Perform a proteomics study to identify off-target proteins.[12] |
Quantitative Data on Linker Optimization
The optimal linker length is highly dependent on the specific Protein of Interest (POI) and the E3 ligase. The following tables summarize findings from various studies that illustrate the impact of linker length on PROTAC efficacy.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy for Various Targets
| Target Protein | E3 Ligase | Optimal PEG Linker (n units) | Reference(s) |
| BRD4 | CRBN | 0, 4, and 5 | [10] |
| BTK | CRBN | ≥ 4 | [10] |
| ERα | VHL | 16-atom length | [10] |
| TBK1 | VHL | >12 atoms (peaking at 21 atoms) | [10] |
Table 2: Linker Length and Degradation of p38α
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG-based | 15-17 | 10-30 | >90 |
| PEG-based | <15 or >17 | >100 | <50 |
Data adapted from publicly available research.[13]
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[5][13]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[2]
-
Detection and Analysis: Visualize using a chemiluminescence detection system.[2] Quantify band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[13]
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics of binary and ternary complex formation.[1]
-
Chip Preparation: Immobilize one of the binding partners, such as the VHL E3 ligase, onto the surface of a sensor chip.[2]
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized VHL to measure the binding kinetics. In a separate experiment, inject the target protein over a surface with immobilized PROTAC.
-
Ternary Complex Analysis: To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the VHL-immobilized surface. An increase in signal compared to the binary interactions indicates ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine association and dissociation rates, and to calculate the affinity (KD) for each interaction.
3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC directly measures the heat changes associated with binding events to determine thermodynamic parameters.[1]
-
Binary Titrations:
-
Titrate the PROTAC into a solution containing the VHL E3 ligase.
-
Titrate the PROTAC into a solution containing the target protein.
-
-
Ternary Titration: A common approach is to place the VHL solution in the cell and a mixture of the PROTAC and the target protein in the syringe.[1]
-
Data Analysis: Analyze the thermograms to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions. The cooperativity of ternary complex formation can be assessed by comparing the binding affinities of the binary and ternary interactions.
Visualizations
Caption: Mechanism of action for a VH032-based PROTAC.
Caption: Troubleshooting workflow for optimizing linker length.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
overcoming the hook effect with VH032 amide-PEG1-acid PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VH032 amide-PEG1-acid and derived PROTACs. This resource provides troubleshooting guides and frequently asked questions to help you navigate challenges during your experiments, with a specific focus on understanding and overcoming the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
The "hook effect" is a phenomenon observed with Proteolysis-Targeting Chimeras (PROTACs) where the efficiency of target protein degradation decreases at high PROTAC concentrations.[1] This results in a bell-shaped dose-response curve. The effect occurs because PROTACs function by forming a ternary complex, bringing together the target protein of interest (POI) and an E3 ligase.[2][3] At excessively high concentrations, the PROTAC molecules saturate both the POI and the E3 ligase independently, leading to the formation of non-productive binary complexes (POI-PROTAC or E3-PROTAC) instead of the essential ternary complex.[4][5] This prevents ubiquitination and subsequent degradation of the target protein.[6]
Q2: I'm observing a hook effect with my PROTAC synthesized from this compound. Why is this happening?
Observing a hook effect is often a characteristic of a potent PROTAC. It indicates that the molecule is effectively engaging both its target and the VHL E3 ligase. The core issue is the equilibrium shift from productive ternary complexes to non-productive binary complexes at high concentrations.[4] The specific concentration at which this occurs depends on multiple factors, including the binding affinities of your PROTAC for both the target protein and VHL, the stability and cooperativity of the ternary complex, and the intracellular concentration of the PROTAC.[7]
Q3: How can I mitigate or overcome the hook effect in my experiments?
Mitigating the hook effect is crucial for accurately determining a PROTAC's potency and therapeutic window. Key strategies include:
-
Careful Titration: Perform dose-response experiments across a wide range of concentrations (e.g., 0.1 nM to 10 µM) to fully characterize the bell-shaped curve and identify the optimal concentration for maximum degradation (Dmax).[5]
-
Enhancing Ternary Complex Cooperativity: The hook effect can be dampened by improving the stability of the ternary complex.[7][8] This is often achieved through linker optimization. A linker that positions the POI and E3 ligase in a way that creates favorable protein-protein interactions will promote more stable ternary complex formation.[9]
-
Linker Design: The length, rigidity, and composition of the linker are critical. This compound provides a starting point, but the linker may need to be extended or modified to achieve the ideal orientation for a stable and cooperative ternary complex, which can in turn broaden the effective concentration range.[8]
Q4: Does the hook effect indicate that my VH032-based PROTAC is flawed?
Not at all. The hook effect is a common feature of the PROTAC mechanism of action and is frequently observed with potent degraders.[6] It does not signify a flaw but rather highlights the need for precise dose optimization to find the "sweet spot" for maximal efficacy. The presence of a hook effect confirms that the PROTAC is engaging both of its intended partners.
Q5: Is this compound a PROTAC itself?
No, this compound is a functionalized degrader building block. It incorporates the high-affinity VH032 ligand for the VHL E3 ligase and a PEG1 linker with a terminal carboxylic acid.[10] This acid group provides a convenient chemical handle for conjugation to a ligand for your specific protein of interest, allowing you to synthesize a complete, functional PROTAC.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bell-shaped curve observed in dose-response assay (Western Blot). | The Hook Effect: This is the expected behavior for many potent bifunctional degraders due to the shift from ternary to binary complex formation at high concentrations.[4] | Action: This confirms the PROTAC's mechanism. Carefully titrate concentrations to determine the optimal window for achieving maximum degradation (Dmax) and the half-maximal degradation concentration (DC50). This window represents the therapeutic concentration range. |
| Low or no protein degradation across all concentrations. | Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane.[9][12] | Action: 1. Conduct a cell permeability assay (e.g., PAMPA).[12] 2. If permeability is low, redesign the PROTAC to improve its physicochemical properties (e.g., by altering the linker or ligands to reduce hydrogen bond donors or increase lipophilicity).[12] |
| Unfavorable Ternary Complex Geometry: The linker may be suboptimal in length or flexibility, preventing the formation of a productive ternary complex.[13] | Action: 1. Synthesize a library of PROTACs with varying linker lengths and compositions to identify a more optimal geometry.[4] 2. Use computational modeling tools like Rosetta to predict favorable ternary complex structures and guide linker design.[13][14] | |
| Incompatible Target/E3 Ligase Pair: Not all target proteins can be effectively degraded by every E3 ligase. The VHL ligase may not be suitable for your specific target.[15][16] | Action: If linker optimization fails, consider synthesizing PROTACs that recruit a different E3 ligase (e.g., CRBN, RNF4).[17][18] | |
| Widespread protein loss at high concentrations, masking the hook effect. | Cytotoxicity: High concentrations of the PROTAC may be causing cell death, leading to non-specific protein degradation.[19] | Action: 1. Perform a cell viability assay (e.g., MTS, CellTiter-Glo) in parallel with your degradation experiment. 2. Ensure that the concentrations used in the degradation assay are non-toxic to the cells. Adjust the concentration range accordingly.[19] |
Data Presentation
Table 1: Illustrative Performance Data for VH032-Based PROTACs
This table presents hypothetical data for a series of VH032-based PROTACs targeting a Protein of Interest (POI). It demonstrates how key parameters are used to compare efficacy and characterize the hook effect.
| PROTAC ID | Linker Modification | DC₅₀ (nM) | Dₘₐₓ (%) | Hook Effect Onset (nM) |
| PROTAC-A | PEG1 (from starting block) | 50 | 85 | >1000 |
| PROTAC-B | PEG3 (extended linker) | 15 | 95 | >5000 |
| PROTAC-C | Alkyl-C4 (rigid linker) | 25 | 90 | >2500 |
| PROTAC-D | PEG1 with rigidity element | 10 | 98 | >8000 |
-
DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
-
Hook Effect Onset: The approximate concentration at which degradation efficiency begins to decrease. A higher onset concentration indicates a wider therapeutic window.
Experimental Protocols & Visualizations
PROTAC Mechanism of Action and the Hook Effect
Proteolysis-Targeting Chimeras (PROTACs) leverage the cell's ubiquitin-proteasome system.[2] At optimal concentrations, a PROTAC forms a productive ternary complex, leading to target degradation. At excessive concentrations, the formation of non-productive binary complexes dominates, causing the hook effect and reducing degradation.[4]
Protocol 1: Characterizing the Hook Effect by Western Blot
This protocol outlines the steps to generate a dose-response curve and identify the DC₅₀, Dₘₐₓ, and hook effect for a VH032-based PROTAC.
Detailed Steps:
-
Cell Culture: Seed the appropriate cell line expressing the target protein in 6-well or 12-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the VH032-based PROTAC in the cell culture medium. A broad concentration range is critical to observe the full bell-shaped curve.
-
Treatment: Treat cells with the varying PROTAC concentrations for a predetermined time (e.g., 18 hours). Include a vehicle-only control (e.g., DMSO).
-
Lysis: After incubation, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.[5]
-
Western Blotting: Load equal amounts of protein for each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein and another for a loading control (e.g., GAPDH, β-actin).
-
Analysis: After incubation with a suitable HRP-conjugated secondary antibody, visualize the bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot this value against the PROTAC concentration to visualize the dose-response curve and determine key degradation parameters.[20]
Protocol 2: Assessing Ternary Complex Formation
To confirm that the hook effect is due to the disruption of the ternary complex, specialized assays can be used. These assays directly measure the proximity of the target protein and the E3 ligase.
General Methodology (Example: NanoBRET™):
-
Cell Line Engineering: Use a cell line that expresses the target protein endogenously tagged with a small bioluminescent reporter (e.g., HiBiT) and an E3 ligase component (VHL) fused to an acceptor fluorophore (e.g., HaloTag).[21]
-
Treatment: Plate the engineered cells and treat them with the same wide concentration range of the PROTAC used in the Western blot experiment. A proteasome inhibitor (e.g., MG132) is often added to prevent the degradation of the target, allowing the ternary complex levels to be measured at a steady state.[21]
-
Signal Detection: Add the necessary substrates for the donor and acceptor tags.
-
Data Analysis: Measure the resulting signal (e.g., the NanoBRET™ ratio). Plotting this ratio against the PROTAC concentration will typically yield a bell-shaped curve, where the peak represents the maximum formation of the ternary complex.[21] This provides direct evidence for the mechanism of the hook effect.
References
- 1. marinbio.com [marinbio.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 16. biorxiv.org [biorxiv.org]
- 17. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Ternary Complex Formation [promega.com]
VH032 amide-PEG1-acid stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of VH032 amide-PEG1-acid for researchers, scientists, and drug development professionals. The information is compiled from publicly available data sheets and general knowledge of PROTAC® molecule characteristics.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored in a sealed container at -20°C, away from moisture.[1] Following these conditions, the compound is expected to be stable for up to three years.
Q2: What is the recommended solvent for preparing stock solutions?
Q3: How should stock solutions of this compound be stored?
A3: Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles. For storage, it is recommended to keep the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always store in sealed containers to prevent evaporation and moisture absorption.
Q4: Is this compound stable in aqueous solutions or biological media?
A4: While specific studies on the aqueous stability of this compound are not publicly available, it is general practice to prepare fresh dilutions in aqueous buffers or cell culture media from a DMSO stock solution immediately before use. The amide and PEG components of the linker are generally considered stable under physiological conditions for the duration of typical cell-based assays. However, prolonged storage in aqueous solutions is not recommended without specific stability data.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Difficulty Dissolving the Compound | Incomplete dissolution in the chosen solvent. | Use an ultrasonic bath to aid dissolution in DMSO.[1] Ensure the solvent is fresh and of high purity. |
| Inconsistent Experimental Results | Potential degradation of the compound due to improper storage or handling. | Ensure the compound and its solutions are stored at the recommended temperatures and protected from moisture. Avoid multiple freeze-thaw cycles by preparing and using aliquots. Prepare fresh dilutions in aqueous buffers for each experiment. |
| Loss of Activity Over Time in Solution | Instability of the compound in the specific solvent or storage condition over an extended period. | Refer to the recommended storage durations for stock solutions. If storing for longer periods, re-qualify the compound's activity. Consider preparing fresh stock solutions more frequently. |
Stability and Storage Summary
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C | Up to 3 years | Store in a sealed container, away from moisture.[1] |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Store in sealed containers.[1] |
| In DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Store in sealed containers.[1] |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Warm the Vial: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution from 1 mg of compound, add 174 µL of DMSO).
-
Ensure Complete Dissolution: Vortex the vial to mix. If necessary, use an ultrasonic bath for a few minutes to ensure the compound is fully dissolved.[1] Visually inspect the solution to confirm there are no particulates.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in appropriate sealed vials.
-
Store Properly: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Visual Guides
Caption: A general experimental workflow for using this compound in a protein degradation assay.
Caption: A logical flowchart for troubleshooting common issues encountered during experiments.
References
Technical Support Center: Strategies to Reduce Off-Target Effects of VH032-amide-PEG1-acid PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target effects of VH032-amide-PEG1-acid PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is VH032-amide-PEG1-acid and why is it used in PROTACs?
VH032 is a potent and selective small molecule ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] In the context of Proteolysis Targeting Chimeras (PROTACs), VH032 serves as the component that recruits the VHL E3 ligase. The VH032-amide-PEG1-acid is a functionalized version of this ligand, incorporating a PEG1 linker with a terminal carboxylic acid. This allows for straightforward conjugation to a ligand targeting a protein of interest (POI), thereby forming a PROTAC. The resulting bifunctional molecule brings the target protein into close proximity with VHL, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]
Q2: What are the common causes of off-target effects with VH032-based PROTACs?
While VH032 itself is highly selective for VHL, off-target effects in the context of a PROTAC can arise from several factors:[1][2]
-
Warhead Promiscuity: The ligand targeting your protein of interest (the "warhead") may bind to other proteins with similar binding domains.
-
PROTAC Molecule as a Whole: The formation of a ternary complex (POI-PROTAC-VHL) can create new protein-protein interactions, leading to the degradation of unintended proteins.[2]
-
High PROTAC Concentrations: Excessive concentrations can lead to the "hook effect," where unproductive binary complexes (PROTAC-POI or PROTAC-VHL) are formed, reducing on-target degradation efficiency.[1] High concentrations may also induce cytotoxicity and non-specific protein degradation.[1][2]
-
Linker Properties: The PEG linker, while enhancing solubility and permeability, possesses flexibility that can influence the geometry of the ternary complex, potentially leading to the recruitment of off-target proteins.[3]
Q3: How can I differentiate between on-target and off-target effects?
The use of appropriate controls is crucial for distinguishing between on-target and off-target effects.[1] Key controls include:
-
Inactive E3 Ligase Ligand Control: A PROTAC with a mutated or structurally similar but inactive VHL-binding ligand. This helps determine if the observed degradation is VHL-dependent.[1][2]
-
Target Protein Ligand Alone: The "warhead" molecule by itself. This allows you to assess the effects of target binding or inhibition without inducing degradation.[2]
-
Inactive Warhead Control: A PROTAC with an inactive enantiomer or a version of the warhead that does not bind to the intended target. This helps to identify off-target effects driven by the warhead's promiscuity.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with VH032-amide-PEG1-acid PROTACs and provides strategies for their resolution.
| Problem | Potential Cause | Troubleshooting Strategy |
| High Off-Target Protein Degradation | PROTAC concentration is too high. | Perform a dose-response experiment to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[1] |
| The warhead has off-target binders. | Test the warhead alone to assess its intrinsic selectivity. Consider medicinal chemistry efforts to improve warhead specificity. | |
| The linker is suboptimal. | Synthesize and test PROTACs with different linker lengths and compositions. Even subtle changes in PEG linker length can significantly impact selectivity.[3] | |
| Formation of non-optimal ternary complexes. | Use biophysical assays like co-immunoprecipitation or AlphaLISA to confirm the formation of the intended ternary complex (POI-PROTAC-VHL).[1] | |
| No or Low Degradation of Target Protein | Poor cell permeability of the PROTAC. | Assess the physicochemical properties of the PROTAC.[2] Consider performing a cell permeability assay. Modifications to the linker or warhead may be necessary to improve cellular uptake.[4][5] |
| Inefficient ternary complex formation. | Confirm the interaction between the POI, PROTAC, and VHL using co-immunoprecipitation or other relevant assays.[1] | |
| Low VHL expression in the cell line. | Check the expression level of VHL in your chosen cell line using Western blot or qPCR.[1] | |
| Rapid PROTAC metabolism. | Evaluate the metabolic stability of your PROTAC in vitro.[1] | |
| "Hook Effect" Observed | PROTAC concentration is too high. | At high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-VHL) can outcompete the formation of the productive ternary complex.[1] Perform a full dose-response curve to identify the optimal concentration range and observe the hook effect. |
| Cellular Cytotoxicity | High PROTAC concentration. | High concentrations of some PROTACs can induce non-specific cytotoxicity.[1][2] Determine the cytotoxic concentration range using a cell viability assay and work below these levels. |
| Off-target effects of the warhead or PROTAC. | Use appropriate negative controls to determine if the cytotoxicity is related to on-target degradation or off-target effects. |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the dose- and time-dependent degradation of a target protein induced by a VH032-based PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the VH032-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 16, 24 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1]
-
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the results.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the POI-PROTAC-VHL ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at the optimal degradation concentration for a short duration (e.g., 1-4 hours).
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against either the target protein or VHL overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the POI, VHL, and other components of the E3 ligase complex. The presence of both the POI and VHL in the immunoprecipitate indicates the formation of the ternary complex.[1]
-
Visualizations
References
Technical Support Center: Enhancing Ternary Complex Formation with VH032 amide-PEG1-acid
Welcome to the technical support center for VH032 amide-PEG1-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the successful application of this versatile degrader building block in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates the high-affinity VH032 ligand, which recruits the VHL E3 ligase, connected via a short, flexible PEG1 linker to a terminal carboxylic acid. This carboxylic acid serves as a reactive handle for conjugation to a ligand that binds to your protein of interest (POI), thus forming a complete PROTAC molecule.
Q2: What is the significance of the PEG1 linker in this compound?
A2: The short polyethylene (B3416737) glycol (PEG) linker provides a balance of solubility and conformational flexibility. While longer PEG chains can enhance aqueous solubility, a short PEG1 linker offers a more constrained distance between the VHL ligand and the POI ligand. This can be advantageous for inducing a stable and productive ternary complex (POI-PROTAC-VHL), which is a prerequisite for target protein ubiquitination and subsequent degradation. However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Q3: How do I conjugate this compound to my protein of interest (POI) ligand?
A3: The terminal carboxylic acid on this compound is typically conjugated to a primary or secondary amine on your POI ligand through an amide bond formation reaction. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to facilitate this reaction. It is crucial to use anhydrous solvents and fresh reagents to ensure high coupling efficiency.
Q4: How should I store and handle this compound?
A4: this compound should be stored at -20°C in a tightly sealed container, protected from moisture. For creating stock solutions, use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare fresh solutions for conjugation reactions to avoid degradation of the carboxylic acid and coupling reagents.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and application of PROTACs using this compound.
Issue 1: Low Yield During PROTAC Synthesis (Amide Coupling)
| Potential Cause | Troubleshooting Steps |
| Poor quality or degradation of coupling reagents | Use fresh, high-purity coupling reagents (e.g., HATU, HOBt/EDC). Store them under inert gas and in a desiccator. |
| Presence of water in the reaction | Use anhydrous solvents (e.g., DMF, DCM). Ensure all glassware is thoroughly dried. Handle hygroscopic reagents in a glove box or under an inert atmosphere. |
| Incorrect stoichiometry of reactants | Carefully calculate and weigh all reactants. A slight excess (1.1-1.5 equivalents) of the carboxylic acid component (this compound) and coupling reagents relative to the amine-containing POI ligand is often beneficial. |
| Suboptimal reaction temperature | Most amide couplings proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be attempted, but monitor for potential side reactions or degradation. |
| Inefficient purification | Use an appropriate purification method, such as reverse-phase HPLC, to separate the desired PROTAC from unreacted starting materials and byproducts. |
Issue 2: Poor Solubility of the Final PROTAC
| Potential Cause | Troubleshooting Steps |
| High lipophilicity of the final PROTAC molecule | Test solubility in a range of biocompatible solvents (e.g., DMSO, ethanol). For cellular assays, ensure the final solvent concentration is not toxic to the cells. |
| Aggregation of the PROTAC | Consider buffer additives such as cyclodextrins or a low percentage of non-ionic detergents (e.g., Tween-20) to improve solubility. |
| pH-dependent solubility | If your POI ligand or the final PROTAC has ionizable groups, assess solubility at different pH values. |
Issue 3: Lack of Target Protein Degradation
| Potential Cause | Troubleshooting Steps |
| Inefficient ternary complex formation | The short PEG1 linker may not be optimal for your specific POI and VHL. Synthesize a small library of PROTACs with varying linker lengths (e.g., PEG2, PEG3, etc.) to identify the optimal spacer. |
| Steric hindrance | The attachment point of the linker on your POI ligand may not be ideal, leading to steric clashes that prevent the formation of a productive ternary complex. Consider alternative attachment points on your POI ligand. |
| "Hook effect" | At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-VHL) instead of the productive ternary complex. Perform a wide dose-response experiment (e.g., from pM to µM concentrations) to identify the optimal concentration range for degradation.[1] |
| Poor cell permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider linker modifications to improve physicochemical properties. |
| PROTAC instability | The synthesized PROTAC may be unstable in the cellular environment. Assess its stability in cell lysate or media over time using LC-MS. |
Quantitative Data Presentation
The following tables provide a template for summarizing key quantitative data for your PROTACs synthesized with this compound. It is crucial to experimentally determine these values for your specific system.
Table 1: Binary and Ternary Complex Binding Affinities and Cooperativity
| PROTAC Name | Target Protein | POI Ligand Kd (nM) | VHL Kd (nM) | Ternary Complex Kd (nM) | Cooperativity (α) |
| Example PROTAC 1 | Example POI | [User Data] | [User Data] | [User-Data] | [User Data] |
| Example PROTAC 2 | Example POI | [User Data] | [User Data] | [User-Data] | [User Data] |
| ... | ... | ... | ... | ... | ... |
Kd values can be determined by biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI). Cooperativity (α) is a measure of the influence of the first binding event on the second and is calculated from the binary and ternary binding affinities.
Table 2: Cellular Degradation Potency and Efficacy
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Example PROTAC 1 | Example POI | [User Data] | [User Data] | [User Data] |
| Example PROTAC 2 | Example POI | [User Data] | [User Data] | [User Data] |
| ... | ... | ... | ... | ... |
DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved. These values are typically determined by Western Blot or mass spectrometry-based proteomics.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
Objective: To conjugate this compound to an amine-containing POI ligand.
Methodology:
-
Preparation of Reactants:
-
Dissolve this compound (1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve your amine-containing POI ligand (1.0 equivalent) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents), to the solution of this compound and HATU.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the solution of the POI ligand to the activated this compound mixture.
-
Stir the reaction at room temperature and monitor its progress by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the degradation of the target protein induced by the PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of your PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane and then incubate it with a primary antibody specific for your POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control and then to the vehicle control to determine the percentage of protein degradation.
-
Visualizations
References
VH032 amide-PEG1-acid solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with VH032 amide-PEG1-acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a functionalized building block used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] It incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, a PEG1 linker, and a terminal carboxylic acid for conjugation to a target protein ligand.[1] Like many PROTACs and their precursors, which are often large and lipophilic, this compound is anticipated to have low intrinsic solubility in aqueous buffers.[2][3] This poor solubility can lead to compound precipitation, inaccurate results in in vitro and in vivo experiments, and challenges in formulation development.[2][3][4]
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. Is this expected?
A2: Yes, this is a common observation for many PROTAC molecules.[4] The high concentration of the compound in a DMSO stock can cause it to crash out of solution when diluted into an aqueous environment where its solubility is significantly lower.
Q3: How does the chemical structure of this compound influence its solubility?
A3: The overall solubility of this compound is a balance of its different components. The VHL ligand portion is relatively hydrophobic. The PEG1 linker is intended to improve hydrophilicity and, consequently, aqueous solubility.[5] The terminal carboxylic acid provides a handle for conjugation and also introduces a pH-dependent ionization site. At pH values above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate form. Conversely, at pH values below its pKa, it will be in the less soluble neutral form.
Q4: What are the general strategies to improve the solubility of this compound in aqueous buffers?
A4: There are two main approaches to address solubility issues:
-
Formulation Strategies: Modifying the composition of the aqueous buffer to increase the solubility of the compound. This can involve adjusting the pH, using co-solvents, or adding solubilizing excipients.[]
-
Chemical Modification (for PROTAC design): While this compound is a building block, if you are in the process of designing the final PROTAC, you can consider incorporating more polar functional groups or longer PEG chains into the linker to enhance overall solubility.[7]
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
Root Cause: The aqueous buffer has a low solubilizing capacity for the compound.
Solutions:
-
Optimize Buffer pH: Since this compound contains a carboxylic acid, its solubility will be pH-dependent. Increasing the pH of the buffer above the pKa of the carboxylic acid will increase the concentration of the more soluble carboxylate form. It is recommended to test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal pH for your experiment, ensuring it is compatible with your assay.
-
Use of Co-solvents: The addition of a small percentage of an organic co-solvent to the aqueous buffer can significantly increase the solubility of hydrophobic compounds.
-
Recommended Co-solvents: DMSO, ethanol, or PEG300.
-
Starting Concentration: Begin with a low concentration (e.g., 1-5% v/v) and increase if necessary. Be mindful that high concentrations of organic solvents can interfere with biological assays.
-
-
Employ Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water. Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that can solubilize the compound. Use with caution as surfactants can denature proteins or disrupt cell membranes.
-
Issue 2: Inconsistent results in biological assays likely due to poor solubility.
Root Cause: Even if visible precipitation is not observed, the compound may be forming small aggregates that can lead to variable and inaccurate results.
Solutions:
-
Determine the Kinetic Solubility: Before proceeding with your assays, it is highly recommended to determine the kinetic solubility of this compound in your specific aqueous buffer. This will give you an upper limit for the concentration you can use without risking precipitation.
-
Sonication and Heating: Gentle sonication or warming of the solution can sometimes help to dissolve small aggregates. However, be cautious with temperature-sensitive compounds or assay components.
-
Formulation with Amorphous Solid Dispersions (ASDs): For more advanced applications, particularly for in vivo studies, creating an amorphous solid dispersion can significantly enhance solubility and dissolution rates.[2][8][9][10][11] This involves dispersing the compound in a polymer matrix, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).[9]
Quantitative Data Summary
| Compound/Formulation | Solvent/Buffer | Maximum Concentration | Reference |
| VH032 | DMSO | ~100 mg/mL (211.60 mM) | [12] |
| VH032 | Ethanol | 47.26 mg/mL (100 mM) | [8] |
| Generic PROTAC (ARCC-4) | 0.05 M Phosphate Buffer (pH 6.8) | 16.3 ± 7.0 ng/mL | [10] |
| Generic PROTAC (ARV-825) | Aqueous Media | <7 µg/mL | [2] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility using the Shake-Flask Method
This protocol provides a general method to determine the kinetic solubility of this compound in a buffer of your choice.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes
-
Shaker or rotator
-
Microcentrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small aliquot of the DMSO stock solution to a pre-determined volume of the aqueous buffer in a microcentrifuge tube to achieve a final desired concentration (e.g., 100 µM). The final concentration of DMSO should be kept low (typically ≤1%).
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC or LC-MS/MS method against a standard curve.
Protocol 2: Preparation of a Cyclodextrin (B1172386) Formulation
This protocol describes how to prepare a cyclodextrin-based formulation to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer of interest
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a solution of the cyclodextrin in the desired aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Add the this compound (either as a solid or from a concentrated DMSO stock) to the cyclodextrin solution.
-
Vortex the mixture vigorously for several minutes.
-
Sonicate the solution in a bath sonicator for 15-30 minutes if the compound is not fully dissolved.
-
Visually inspect the solution for any remaining precipitate. If the solution is clear, the compound is solubilized.
Visualizations
Caption: Workflow for addressing solubility issues of this compound.
Caption: Factors influencing the aqueous solubility of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Conjugating VH032 Amide and PEG1-Acid
Welcome to the technical support center for challenges encountered during the conjugation of VH032 amide with PEG1-acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful synthesis of your PROTAC® linker construct.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the VH032 amide-PEG1-acid conjugation?
A1: The conjugation of VH032 amide with PEG1-acid is a standard amide bond formation.[1][2][3] This reaction couples the primary amine of a VH032 derivative with the terminal carboxylic acid of the PEG1-acid linker.[4][5][6] Due to the low reactivity of a carboxylic acid and an amine directly, the reaction requires a "coupling agent" to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[1][2] Common coupling agents include carbodiimides like EDC or uronium-based reagents like HATU, often used with a non-nucleophilic base such as DIPEA or TEA.[1][7]
Q2: My reaction yield is consistently low. What are the most common culprits?
A2: Low yields in amide coupling are a frequent challenge.[7] The primary factors to investigate are:
-
Reagent Quality: Coupling reagents (e.g., HATU, EDC) are often sensitive to moisture.[7] Ensure all reagents, especially the solvent (e.g., DMF, DCM), are anhydrous.[7]
-
Reaction Conditions: The stoichiometry is critical. A slight excess of the carboxylic acid and coupling reagents relative to the amine is a common starting point.[7] Additionally, ensure the base used is pure and added correctly to neutralize the acid formed and drive the reaction.[7]
-
Side Reactions: When using carbodiimide (B86325) coupling agents like EDC, N-acylurea byproduct formation can occur, which consumes the activated starting material. The addition of reagents like HOBt can help minimize this side reaction.[7]
-
Purification Loss: PEGylated compounds are notoriously difficult to purify via standard silica (B1680970) gel chromatography as they often streak, leading to poor separation and product loss.[8]
Q3: I'm observing multiple spots on my TLC and peaks in my LC-MS analysis. What are the potential side products?
A3: Besides unreacted starting materials, several side products can form. If using a carbodiimide like EDC, the formation of an N-acylurea byproduct is a common issue. If your VH032 starting material has other nucleophilic sites, such as hydroxyl groups, you might see side reactions at those positions. Additionally, the PEG1-acid itself can potentially form dimers or other oligomers under certain conditions, although this is less common for a short PEG1 linker.
Q4: Purification of the final PEGylated product is proving difficult. What are the recommended purification strategies?
A4: Purification of PEG-containing molecules can be challenging.[8] Standard silica gel chromatography often results in streaking and poor separation.[8] Consider the following strategies:
-
Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying PROTACs and their intermediates.[7]
-
Alternative Normal Phase Systems: Some researchers report better results using solvent systems like chloroform-methanol or DCM-methanol, sometimes with small additives. For instance, if free carboxyl groups are present, adding 1-2% formic acid to the eluent can help.[8]
-
Ion-Exchange Chromatography (IEX): This technique can be very effective for separating PEGylated products, especially if there are ionizable groups present that differentiate the product from impurities.[9][]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded/Wet Reagents: Coupling agents (HATU, EDC) and solvents (DMF, DCM) are moisture-sensitive.[7] | Use fresh, high-purity coupling reagents. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7] |
| Incorrect Stoichiometry: Improper molar ratios of reactants. | Carefully re-verify the masses and molar equivalents. A common starting point is 1.0 eq Amine, 1.1-1.2 eq Carboxylic Acid, 1.2 eq Coupling Agent, and 2.5-3.0 eq Base (e.g., DIPEA).[7] | |
| Suboptimal Temperature: Reaction is too slow at 0 °C or room temperature. | While most couplings work at RT, gentle heating (e.g., 40-50 °C) can sometimes improve conversion, but monitor for degradation.[7] | |
| Multiple Products/Impurities | N-acylurea Formation: Common side reaction with carbodiimide reagents (EDC, DCC). | Add HOBt or HOAt to the reaction mixture to suppress this side reaction. Alternatively, switch to a uronium-based coupling reagent like HATU.[7] |
| Reaction with Other Functional Groups: The coupling reagent may react with other nucleophiles on VH032. | If other nucleophiles (e.g., hydroxyl groups) are present and reactive, consider using a protecting group strategy. | |
| Difficulty in Purification | Streaking on Silica Gel: PEG linkers are known to cause streaking on silica columns, leading to poor separation.[8] | Prioritize reverse-phase HPLC for purification.[7] If using normal phase, try a chloroform/methanol gradient, potentially with 1% formic acid.[8] |
| Product Insolubility: The final conjugate may have poor solubility in the workup or purification solvents. | Screen different solvent systems. The PEG linker should increase aqueous solubility, so consider this during extractions. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for a standard HATU-mediated amide coupling. Molar equivalents are relative to the limiting reagent, which is typically the amine component (VH032 derivative).
| Reagent/Parameter | Molar Equivalents (eq) | Typical Concentration | Temperature (°C) | Time (h) |
| VH032-Amine | 1.0 | 0.05 - 0.1 M | 20 - 25 | 2 - 12 |
| PEG1-Acid | 1.1 - 1.2 | |||
| HATU | 1.2 | |||
| DIPEA | 2.5 - 3.0 | |||
| Solvent (Anhydrous DMF) | - |
Experimental Protocols
Protocol 1: Conjugation of VH032 Amide with PEG1-Acid via HATU Coupling
-
Under an inert atmosphere (Argon or Nitrogen), dissolve PEG1-acid (1.1 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and stir for 5 minutes at room temperature.[7]
-
Add DIPEA (2.5 eq) to the reaction mixture and continue stirring for another 5 minutes.[7]
-
In a separate flask, dissolve the VH032-amine derivative (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add the VH032-amine solution dropwise to the activated PEG1-acid mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS until the consumption of the limiting starting material is observed.[7]
Protocol 2: Reaction Workup and Purification
-
Once the reaction is complete, quench by adding water or saturated ammonium (B1175870) chloride solution.
-
Extract the product with an appropriate organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purify the crude residue. The recommended method is preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% formic acid or TFA.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.[7]
Visualizations
Caption: Experimental workflow for VH032-PEG1-Acid conjugation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydroxy-PEG1-acid|CAS 89211-34-7|DC Chemicals [dcchemicals.com]
- 5. Mal-PEG1-acid, 760952-64-5 | BroadPharm [broadpharm.com]
- 6. t-Boc-N-amido-PEG1-acid, 1260092-44-1 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing VH032 Amide-PEG1-Acid Coupling Reactions
Welcome to the technical support center for the optimization of VH032 amide-PEG1-acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of PROTACs and other conjugates using this key building block.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind coupling this compound to an amine-containing molecule?
A1: The reaction is a standard amide bond formation, a condensation reaction between the terminal carboxylic acid of this compound and a primary or secondary amine on your target molecule. Because direct condensation is inefficient, a coupling agent is required to "activate" the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. The most common and effective methods use carbodiimides like EDC with an additive like NHS, or uronium-based reagents like HATU.[1][2]
Q2: Which coupling agent should I choose: EDC/NHS or HATU?
A2: Both are excellent choices, but they have different strengths.
-
EDC/NHS: This is a widely used, two-step method. EDC first activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester.[2][3] This method is robust, but the O-acylisourea intermediate can be prone to hydrolysis or rearrangement into an unreactive N-acylurea byproduct if the reaction is not optimized.[1]
-
HATU: This is a uronium-based reagent known for its high efficiency, fast reaction times, and low rate of racemization.[4] It activates the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-active ester.[4] HATU is often preferred for sterically hindered or challenging couplings.[1]
Q3: My reaction yield is low. What are the most common causes?
A3: Low yields in amide coupling reactions are a frequent issue. The primary culprits are typically:
-
Poor Reagent Quality: Coupling reagents and anhydrous solvents are often sensitive to moisture. Use fresh, high-purity, anhydrous reagents and solvents.[1]
-
Suboptimal Stoichiometry: Incorrect molar ratios of reagents can lead to incomplete activation or excess side reactions. A slight excess of the coupling reagents and the amine or acid is often beneficial.[1]
-
Presence of Water: Moisture will hydrolyze the activated ester intermediate, reverting it to the starting carboxylic acid and halting the reaction. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Side Reactions: The formation of byproducts, such as N-acylurea when using EDC, can consume the activated intermediate.[1]
-
Incorrect pH or Base: For HATU couplings, a non-nucleophilic base like DIPEA is crucial. For EDC/NHS, the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is best at a neutral to slightly basic pH (7.0-8.0).[2][3]
Q4: How do I monitor the progress of my reaction?
A4: The most effective way to monitor the reaction is by using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] By taking small aliquots from the reaction mixture over time, you can track the consumption of your starting materials (this compound and your amine) and the formation of the desired product peak with its expected mass-to-charge ratio (m/z). Thin-Layer Chromatography (TLC) can also be used if your compounds are UV-active and show good separation.[3]
Q5: What are typical yields for this type of PROTAC linker conjugation?
A5: Yields are highly dependent on the complexity of the substrates, the scale of the reaction, and the purification method. However, typical isolated yields for PROTAC synthesis via amide coupling can range broadly from 20% to over 90%.[1][5][6] For novel or complex molecules, yields between 20-70% are common, while more optimized or simpler systems can achieve yields of 50-95%.[1]
Data Presentation: Reaction Condition Comparison
The following tables summarize typical starting conditions for the two most common coupling methods. Optimization may be required for your specific substrates.
Table 1: HATU Coupling Conditions
| Parameter | Molar Equivalents (Relative to Limiting Reagent) | Recommended Solvents | Temperature (°C) | Typical Time (hours) |
| Carboxylic Acid | 1.0 | Anhydrous DMF, DCM | 0 to 25 (RT) | 2 - 16 |
| Amine | 1.1 - 1.5 | |||
| HATU | 1.1 - 1.5 | |||
| DIPEA (Base) | 2.0 - 3.0 | |||
| Data compiled from multiple sources.[1][4] |
Table 2: EDC/NHS Coupling Conditions
| Parameter | Molar Equivalents (Relative to Carboxylic Acid) | Recommended Solvents / Buffers | Temperature (°C) | Typical Time (hours) |
| VH032-PEG1-Acid | 1.0 | Activation: Anhydrous DMF, DCM; or MES Buffer (pH 4.5-6.0) | 25 (RT) | Activation: 0.5 - 4 |
| EDC | 1.5 - 2.0 | Coupling: Anhydrous DMF, DCM; or PBS (pH 7.0-8.0) | Coupling: 2 - 12 | |
| NHS | 1.5 - 2.0 | |||
| Amine | 1.5 | |||
| Data compiled from multiple sources.[3][7] |
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Problem Observed (LC-MS) | Potential Cause | Recommended Solution |
| Low conversion: High levels of unreacted VH032-PEG1-acid and amine starting materials remain. | 1. Inactive Coupling Reagent: Reagents (especially EDC and HATU) have degraded due to moisture. 2. Insufficient Activation: Reaction time for pre-activation (acid + coupling agent + base) was too short. 3. Poor Solubility: One or more reactants are not fully dissolved. | 1. Use fresh, high-purity coupling reagents from a recently opened bottle. Handle under an inert atmosphere. 2. For HATU, pre-activate the carboxylic acid with HATU and DIPEA for at least 15-30 minutes at room temperature before adding the amine.[4] 3. Use a co-solvent like DMSO to aid solubility or switch to a better solvent like NMP. Sonication may also help.[8] |
| Side Product Detected: A major peak with an m/z corresponding to the desired product minus H₂O is observed. | Dehydration of Pyrrolidine Ring: The hydroxyl group on the VH032 core can sometimes undergo dehydration under harsh conditions. | Avoid high reaction temperatures. Ensure the base used is non-nucleophilic (DIPEA is preferred over triethylamine). |
| Side Product Detected (EDC only): A peak with an m/z of ~766.36 is observed. (Calculated for [M+H]⁺ of N-acylurea byproduct). | N-Acylurea Formation: The O-acylisourea intermediate has rearranged into an unreactive N-acylurea byproduct. This is a common side reaction with EDC. | 1. Ensure NHS is included in the reaction; it converts the unstable intermediate to a more stable NHS-ester, minimizing rearrangement.[3] 2. Lower the reaction temperature. 3. Use a solvent with a low dielectric constant, like DCM, which can suppress this side reaction. |
| No Product Formation: Only starting materials are visible. | 1. Incorrect Buffer/Solvent: Use of buffers containing competing nucleophiles (e.g., Tris, glycine) or carboxylates (acetate). 2. Amine is Protonated: If the amine starting material is a salt (e.g., HCl or TFA salt), it will not be nucleophilic. | 1. Use non-reactive buffers like MES for activation and PBS for coupling, or use anhydrous organic solvents like DMF.[2] 2. Add a sufficient amount of base (e.g., 2-3 equivalents of DIPEA) to neutralize the amine salt and deprotonate it to the free amine.[4] |
| Difficulty in Purification: Product and starting material have very similar retention times on HPLC. | Similar Polarity: The PEG linker can make the polarity of the product very similar to the unreacted PEGylated starting material. | 1. Ensure the reaction goes to completion by monitoring with LC-MS to consume the limiting reagent. 2. Optimize your HPLC gradient to improve separation. 3. Consider alternative purification methods such as Size Exclusion Chromatography (SEC) if there is a significant size difference, or Ion Exchange Chromatography (IEX). |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for coupling this compound with an amine-functionalized molecule in an organic solvent.
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized molecule (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard flame-dried laboratory glassware
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) followed by DIPEA (3.0 eq).
-
Stir the mixture at room temperature (20-25°C) for 15-30 minutes to pre-activate the carboxylic acid.[4]
-
In a separate vial, dissolve the amine-functionalized molecule (1.1 eq) in a minimum amount of anhydrous DMF.
-
Add the amine solution to the activated VH032-PEG1-acid mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS until the limiting reagent is consumed.[4]
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final conjugate.[1]
Protocol 2: Two-Step Amide Coupling using EDC/NHS
This protocol is suitable for reactions in either organic solvents or aqueous buffers.
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized molecule (1.5 eq)
-
EDC-HCl (1.5 eq)
-
NHS (1.5 eq)
-
For Organic Solvent: Anhydrous DMF or DCM
-
For Aqueous Buffer: Activation Buffer (0.1 M MES, pH 4.5-6.0) and Coupling Buffer (PBS, pH 7.2-7.5)[2][3]
Procedure:
-
Activation Step: Dissolve this compound (1.0 eq) in the chosen activation solvent/buffer.
-
Add NHS (1.5 eq) and stir until dissolved, then add EDC-HCl (1.5 eq).[3]
-
Stir the mixture at room temperature for 30-60 minutes to form the amine-reactive NHS ester.
-
Coupling Step: Add the amine-functionalized molecule (1.5 eq) to the activated mixture.
-
If using an aqueous buffer, ensure the pH of the mixture is adjusted to 7.2-7.5 with the Coupling Buffer. If using an organic solvent and the amine is a salt, add a non-nucleophilic base like DIPEA (1.5 eq).[3]
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Work-up and Purification: Follow similar work-up and purification procedures as described in Protocol 1. If an aqueous buffer was used, purification may involve dialysis or size-exclusion chromatography to remove excess reagents before HPLC.
Visualizations
Caption: A generalized experimental workflow for this compound coupling.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
Validation & Comparative
A Researcher's Guide to VHL Ligands in PROTAC Development: A Comparative Analysis Featuring VH032 Amide-PEG1-Acid
In the rapidly evolving field of targeted protein degradation, the strategic selection of an E3 ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The Von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC technology, and a variety of ligands have been developed to recruit this key cellular machinery. This guide provides an objective comparison of VH032 amide-PEG1-acid with other prominent VHL ligands, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological and experimental workflows.
Introduction to VHL Ligands and PROTAC Technology
PROTACs are heterobifunctional molecules that orchestrate the degradation of a specific protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They are comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. VHL is one of the most successfully utilized E3 ligases in PROTAC design. The affinity of the E3 ligase ligand for its target is a critical parameter that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.
VH032 is a well-established VHL ligand with a binding affinity (Kd) of approximately 185 nM.[1] The derivative, this compound, is a synthetically versatile building block that incorporates the VH032 core, an amide linkage, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid. This pre-functionalized format simplifies the synthesis of PROTACs by providing a convenient attachment point for a linker or a POI ligand.[2]
Quantitative Comparison of VHL Ligands
The selection of a VHL ligand is a critical step in PROTAC design. While binding affinity to VHL is a key parameter, the ultimate performance of a PROTAC is also influenced by the linker and the POI ligand. Below are tables summarizing the binding affinities of various VHL ligands and the degradation performance of PROTACs utilizing different VHL ligands.
Table 1: Binding Affinities of Common VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL | Measurement Method | Reference |
| VH032 | 185 nM | Not Specified | [1] |
| VH101 | 44 nM | Not Specified | |
| VH298 | Not Specified | Not Specified | [3] |
| (S,R,S)-AHPC | Not Specified | Not Specified | [4] |
| VHL Ligand 8 | Micromolar range | Not Specified | [5] |
Note: Direct comparison of binding affinities should be approached with caution, as values can vary depending on the specific experimental conditions and measurement techniques employed.
Table 2: Performance of PROTACs with Different VHL Ligands Targeting BRD4
| PROTAC | VHL Ligand Moiety | DC50 | Dmax | Cell Line | Reference |
| MZ1 | VH032 | ~25 nM | >90% | HeLa | |
| A1874 | Modified VH032 | 1.1 nM | >95% | HCT116 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency. Lower DC50 values indicate higher potency. The efficiency of a PROTAC is influenced by the interplay of the VHL ligand, the linker, and the target ligand, making direct comparisons of VHL ligands in different PROTAC contexts challenging.
The Role of the Amide-PEG1-Acid Moiety
The "amide-PEG1-acid" functionalization on VH032 offers several advantages in PROTAC development:
-
Synthetic Tractability: The terminal carboxylic acid provides a reactive handle for straightforward conjugation to a linker or POI ligand via standard amide coupling reactions.[2]
-
Linker Diversity: The PEG unit provides a degree of flexibility and can influence the physicochemical properties of the final PROTAC. The length of the PEG linker is a critical parameter that needs to be optimized for each target, as it impacts the formation of a stable and productive ternary complex.[6][7] Shorter linkers can sometimes lead to more permeable compounds.[8]
-
Improved Properties: PEG linkers are known to potentially enhance the solubility and permeability of PROTACs, which are often large molecules that fall outside of traditional drug-like chemical space.[6][7] However, the impact of a PEG linker on permeability can be complex, with shorter linkers sometimes yielding more permeable molecules.[8]
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed protocols for key assays used to characterize and compare VHL ligand-based PROTACs.
VHL Binding Affinity Assay (Fluorescence Polarization)
This assay measures the binding affinity of a VHL ligand by its ability to displace a fluorescently labeled probe from the VHL protein complex.
-
Principle: A small, fluorescently labeled VHL ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger VHL complex, its tumbling slows, and polarization increases. An unlabeled ligand will compete with the tracer, causing a decrease in polarization in a concentration-dependent manner.
-
Materials:
-
Purified VHL-Elongin B-Elongin C (VCB) complex
-
Fluorescently labeled VHL ligand (e.g., a derivative of VH032)
-
Test VHL ligands (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a solution of the VCB complex and the fluorescent tracer in the assay buffer.
-
Prepare serial dilutions of the test VHL ligand.
-
In a 384-well plate, add the VCB/tracer solution to each well.
-
Add the serially diluted test ligand to the wells. Include controls with no test ligand (high polarization) and no VCB complex (low polarization).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Cellular Degradation Assay (Western Blot)
This is the gold-standard method for quantifying the reduction in the levels of a target protein following PROTAC treatment.
-
Principle: Cells are treated with a PROTAC, and the total amount of the target protein is measured by immunoblotting.
-
Materials:
-
Cell line expressing the protein of interest
-
PROTACs of interest
-
Cell culture reagents
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: The mechanism of action of a VHL-recruiting PROTAC.
Caption: A typical experimental workflow for PROTAC development.
Conclusion
The choice of VHL ligand is a multifaceted decision that extends beyond simple binding affinity. While higher affinity ligands may seem advantageous, the overall efficacy of a PROTAC is dictated by the complex interplay between the VHL ligand, the linker, and the protein of interest ligand. VH032 remains a robust and widely used VHL ligand in PROTAC development. The availability of functionalized derivatives like this compound provides researchers with a valuable tool to streamline the synthesis and optimization of novel protein degraders. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation and comparison of different VHL ligands, ultimately empowering researchers to develop more effective and selective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: VH032 Amide-PEG1-Acid and Cereblon Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal E3 ligase recruiter for targeted protein degradation.
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison between two of the most prevalently utilized classes of E3 ligase recruiters: von Hippel-Lindau (VHL) ligands, specifically the functionalized VH032 amide-PEG1-acid, and Cereblon (CRBN) ligands, which are typically derivatives of immunomodulatory imide drugs (IMiDs).
This comparison will delve into their mechanisms of action, binding affinities, and the degradation efficacy of PROTACs derived from them, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Two Distinct Approaches to Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. While both VHL and CRBN are components of Cullin-RING E3 ubiquitin ligase complexes, they exhibit distinct structural and functional characteristics that can influence the performance of a PROTAC.
VH032-based PROTACs recruit the VHL E3 ligase, which is part of the CRL2VHL complex. The VH032 ligand mimics the hydroxylated proline residue of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL.[2]
Cereblon-based PROTACs utilize ligands such as thalidomide (B1683933), lenalidomide, or pomalidomide (B1683931) to recruit the CRBN E3 ligase, the substrate receptor of the CRL4CRBN complex.[3] This binding event alters the substrate specificity of CRBN, enabling the recruitment and degradation of "neosubstrates."[4]
PROTAC Mechanism of Action for VHL and CRBN Pathways.
Quantitative Data Comparison
The efficacy of a PROTAC is primarily determined by its binding affinity to the target protein and the E3 ligase, and its ability to induce degradation of the target protein.
Binding Affinity of E3 Ligase Ligands
The binding affinity of the E3 ligase ligand is a crucial parameter for the formation of a stable ternary complex.
| Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method |
| VH032 | VHL | 185 nM[2] | Isothermal Titration Calorimetry (ITC) |
| Thalidomide | Cereblon | ~250 nM[5] | Not Specified |
| Lenalidomide | Cereblon | ~178 nM[5] | Not Specified |
| Pomalidomide | Cereblon | ~157 nM[5] | Not Specified |
Note: The binding affinity of this compound is expected to be comparable to the parent VH032 ligand, as the modification is at a solvent-exposed site designed for linker attachment.
Head-to-Head Comparison of PROTAC Degradation Efficacy
To provide a direct comparison, the following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of well-characterized VHL- and CRBN-based PROTACs targeting the same protein, Bromodomain-containing protein 4 (BRD4).
| PROTAC | E3 Ligase Recruiter | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | VH032 | BRD4 | HeLa | 2.3[6] | >95[6] |
| BRD4 | 22Rv1 | 8[1] | >90[1] | ||
| dBET1 | Pomalidomide (CRBN) | BRD4 | HeLa | 34[6] | >95[6] |
| BRD4 | 22Rv1 | 4[1] | >90[1] |
Data compiled from publicly available studies. Actual values may vary based on experimental conditions.
Based on this data, both VHL- and CRBN-based PROTACs can achieve potent, sub-nanomolar degradation of BRD4. The choice between them may depend on other factors such as cell type-specific activity and potential off-target effects.
Experimental Protocols
Accurate validation of PROTAC activity requires a suite of robust biochemical and cellular assays. The following are detailed methodologies for key experiments.
A Typical Experimental Workflow for PROTAC Characterization.
Protocol 1: Western Blot for Target Protein Degradation
This is the most common method to directly measure the reduction in the level of the target protein.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293, or a cancer cell line relevant to the POI) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 0.1 nM to 10 µM.
-
Treat the cells with the varying concentrations of the PROTAC and a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
3. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
4. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Fluorescence Polarization (FP) for Binding Affinity
This assay measures the binding of the PROTAC to the E3 ligase or the target protein in a competitive format.
1. Principle:
-
A fluorescently labeled tracer (a known binder to the protein of interest) is used.
-
When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.
-
Upon binding to the larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization.
-
The PROTAC competes with the tracer for binding to the protein, causing a decrease in fluorescence polarization.
2. Assay Setup:
-
In a microplate, add the purified E3 ligase (e.g., VHL or CRBN complex) or target protein at a fixed concentration.
-
Add the fluorescently labeled tracer at a fixed concentration.
-
Add serial dilutions of the PROTAC.
-
Include controls for no protein (tracer only) and no competitor (protein + tracer).
3. Measurement and Analysis:
-
Incubate the plate at room temperature to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Plot the change in fluorescence polarization against the log of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki (inhibition constant).
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay directly measures the formation of the POI-PROTAC-E3 ligase ternary complex.
1. Principle:
-
One protein partner (e.g., the target protein) is fused to a NanoLuc® luciferase (the energy donor).
-
The other protein partner (e.g., the E3 ligase) is fused to a HaloTag® that is labeled with a fluorescent ligand (the energy acceptor).
-
When the PROTAC brings the two proteins into close proximity (<10 nm), Bioluminescence Resonance Energy Transfer (BRET) occurs from the NanoLuc® to the HaloTag® ligand, generating a detectable signal.
2. Cell Preparation:
-
Co-transfect cells with plasmids encoding the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase.
-
Seed the transfected cells into a white, 96-well plate.
-
Label the HaloTag® fusion protein with the fluorescent ligand.
3. Assay Procedure:
-
Add serial dilutions of the PROTAC to the cells.
-
Add the NanoBRET™ substrate to the wells.
-
Measure the donor and acceptor emission signals using a luminometer.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion: Selecting the Optimal E3 Ligase Recruiter
The decision to utilize a VH032-based or a Cereblon-based ligand in PROTAC design is a critical one, with significant implications for the resulting degrader's performance.
-
VH032-based PROTACs often exhibit high potency and can form stable ternary complexes. The parent ligand, VH032, has a well-characterized binding mode, which can aid in rational design.
-
Cereblon-based PROTACs leverage well-established, drug-like IMiD scaffolds. These ligands have demonstrated excellent clinical success in their own right and have been effectively incorporated into numerous PROTACs, some of which are in clinical trials. However, the potential for "neosubstrate" degradation by CRBN could lead to off-target effects, which requires careful evaluation.
Ultimately, the choice between VHL and CRBN is target and context-dependent. A thorough evaluation of both systems, using the quantitative methods and detailed protocols outlined in this guide, is essential for the successful development of potent, selective, and therapeutically viable protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kisacoresearch.com [kisacoresearch.com]
Navigating Target Engagement: A Comparative Guide to VH032 Amide-PEG1-Acid and Alternatives in PROTAC Development
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, validating the engagement of a PROTAC's E3 ligase ligand is a critical step. This guide provides a comprehensive comparison of VH032 amide-PEG1-acid, a derivative of the potent von Hippel-Lindau (VHL) E3 ligase ligand VH032, with alternative E3 ligase ligands. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to clarify complex biological pathways and experimental workflows.
This compound is a functionalized building block designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the high-affinity VHL ligand, VH032, connected to a PEG1 linker with a terminal carboxylic acid, facilitating covalent attachment to a ligand for a protein of interest. The fundamental principle of a VH032-based PROTAC is to hijack the VHL E3 ubiquitin ligase, bringing it into proximity with a target protein to induce its ubiquitination and subsequent degradation by the proteasome.
Quantitative Comparison of E3 Ligase Ligand Affinities
The binding affinity of the E3 ligase ligand is a crucial parameter for the efficacy of a PROTAC. Below is a comparison of the binding affinities of VH032 and other commonly used E3 ligase ligands.
| E3 Ligase | Ligand | Binding Affinity (K_d) | Assay Method |
| VHL | VH032 | ~185 nM | Not Specified |
| VHL | VH298 | 52 nM | Not Specified |
| CRBN | Thalidomide | ~250 nM | Competitive Titration |
| CRBN | Lenalidomide | ~178 nM | Competitive Titration |
| CRBN | Pomalidomide | ~157 nM | Competitive Titration |
| MDM2 | Nutlin-3a | ~90 nM (IC50) | Not Specified |
| IAP | Bestatin Methyl Ester | Micromolar Range | Not Specified |
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the underlying processes, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and the typical experimental workflows for validating target engagement.
Experimental Protocols for Key Validation Assays
Accurate and reproducible experimental data are the bedrock of successful PROTAC development. Below are detailed methodologies for key assays used to validate the target engagement of this compound-based PROTACs.
Isothermal Titration Calorimetry (ITC) for VHL Binding
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (K_d, stoichiometry, enthalpy, and entropy).
Protocol:
-
Sample Preparation:
-
Express and purify the VHL-ElonginB-ElonginC (VCB) complex.
-
Prepare a solution of this compound or a PROTAC thereof in a buffer identical to the protein buffer to minimize heats of dilution. A typical buffer is 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
Accurately determine the concentrations of the protein and the ligand.
-
-
ITC Experiment:
-
Load the VCB complex (typically 10-20 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (typically 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a one-site binding model to determine the K_d, stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Principle: SPR is a label-free technique that measures changes in the refractive index at a sensor chip surface upon binding of molecules. It can be used to determine the kinetics (k_on, k_off) and affinity (K_d) of binary and ternary interactions.
Protocol:
-
Immobilization:
-
Immobilize the VCB complex onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binary Interaction (PROTAC to VHL):
-
Inject a series of concentrations of the PROTAC over the VCB-immobilized surface to measure the binary binding affinity.
-
-
Ternary Complex Formation:
-
Inject a constant concentration of the target protein (POI) mixed with varying concentrations of the PROTAC over the VCB-immobilized surface.
-
Alternatively, pre-saturate the surface with the POI-PROTAC complex and then measure the binding to VCB.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding for binary, steady-state affinity for ternary) to determine kinetic and affinity constants. Cooperativity (α) can be calculated by comparing the affinity of the PROTAC to VHL in the presence and absence of the POI.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Protocol:
-
Cell Treatment:
-
Treat intact cells with the PROTAC at various concentrations for a defined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
-
Heat Shock:
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble target protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
Immunoprecipitation (IP) and Western Blotting for Ternary Complex Detection
Principle: IP is used to isolate a specific protein (and its binding partners) from a complex mixture, such as a cell lysate. Western blotting is then used to detect the presence of specific proteins in the isolated complex.
Protocol:
-
Cell Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target).
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to either the target protein or VHL.
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against the target protein, VHL, and other components of the E3 ligase complex to confirm the presence of the ternary complex.
-
Comparison with Alternative E3 Ligase Ligands
While VHL is a widely used E3 ligase in PROTAC development, other ligases and their respective ligands offer alternative strategies.
-
Cereblon (CRBN): Ligands for CRBN, such as derivatives of thalidomide, lenalidomide, and pomalidomide, are extensively used.[1] These ligands are generally smaller than VHL ligands, which can be advantageous for the overall physicochemical properties of the PROTAC.[2]
-
Mouse double minute 2 homolog (MDM2): Nutlin-3 and its analogs are ligands for MDM2, an E3 ligase that negatively regulates the p53 tumor suppressor.[] MDM2-based PROTACs can offer a dual mechanism of action by degrading a target protein and stabilizing p53.
-
Inhibitor of Apoptosis Proteins (IAPs): Ligands for IAPs, such as derivatives of bestatin, can be used to recruit this family of E3 ligases.[4] IAP-based PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), have shown promise in degrading various target proteins.
The choice of E3 ligase and its ligand depends on several factors, including the expression pattern of the E3 ligase in the target cells, the desired selectivity profile, and the overall properties of the final PROTAC molecule.
Conclusion
The validation of target engagement for this compound and the resulting PROTACs is a multifaceted process that requires a combination of biochemical, biophysical, and cellular assays. This guide provides a framework for the systematic evaluation of VHL-recruiting PROTACs and offers a comparative perspective on alternative E3 ligase systems. By employing these methodologies, researchers can gain a deeper understanding of their molecules' mechanism of action and accelerate the development of novel and effective protein degraders.
References
Assessing the Efficacy of VH032 Amide-PEG1-Acid PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. A key architectural component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comprehensive assessment of PROTACs employing the VH032 amide-PEG1-acid linker, a popular building block for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We present a comparative analysis of its efficacy, supported by experimental data, and provide detailed protocols for key validation assays.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
VH032-based PROTACs function by inducing the proximity of a target protein to the VHL E3 ligase complex.[1] This is achieved through the formation of a ternary complex involving the PROTAC, the target protein, and VHL.[2] The amide-PEG1-acid linker plays a crucial role in this process, providing the appropriate length and flexibility to facilitate a productive ternary complex formation. Once this complex is formed, the E3 ligase ubiquitinates the target protein, marking it for degradation by the 26S proteasome.[2] The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.
Performance Comparison: The Impact of the Linker
The efficacy of a PROTAC is critically dependent on the nature of the linker. Its length, composition, and attachment points can significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency. Here, we compare the degradation of Bromodomain and Extra-Terminal (BET) proteins by VH032-based PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths.
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of PROTACs targeting BRD4, a member of the BET family. The data is extracted from a study by Ciulli's group, which provides a systematic evaluation of linker length on degradation efficacy. For comparison, we also include data for a well-characterized Cereblon (CRBN)-recruiting PROTAC, dBET1.
| Target Protein | PROTAC (E3 Ligase Ligand) | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | MZ1 (VH032) | PEG3 | HeLa | ~26 | >95 | [3] |
| BRD4 | Compound 7 (VH032) | PEG4 | HeLa | ~15 | >95 | [3] |
| BRD4 | Compound 8 (VH032) | PEG5 | HeLa | ~10 | >95 | [3] |
| BRD4 | dBET1 (Pomalidomide) | Alkyl Linker | HeLa | ~50 | >90 | [4] |
Note: The DC50 and Dmax values are approximate and can vary between experiments and cell lines.
The data clearly indicates that for this particular target, increasing the PEG linker length from 3 to 5 units resulted in a modest increase in degradation potency. This highlights the importance of optimizing linker length for each specific target and warhead combination. When compared to the CRBN-recruiting dBET1, the optimized VH032-based PROTACs demonstrate superior potency in this cellular context.
Experimental Protocols
Rigorous assessment of PROTAC efficacy requires a suite of well-controlled experiments. Below are detailed protocols for key assays.
Western Blot for PROTAC-Induced Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[2]
Materials:
-
Cultured cells
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).[5]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[5]
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[6]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[6]
-
Wash the membrane three times with TBST.[6]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.[5]
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Strip the membrane and re-probe with an antibody against a loading control.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Immunoprecipitation-Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[7]
Materials:
-
Treated cell lysates (as prepared for Western blotting, with the addition of a deubiquitinase inhibitor like PR-619)
-
Proteasome inhibitor (e.g., MG132)
-
Antibody against the target protein
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50). Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of incubation to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation:
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Perform a Western blot on the eluted samples using an anti-ubiquitin antibody to detect the ubiquitination of the target protein.
Cell Viability Assay (e.g., MTT/MTS Assay)
This assay assesses the cytotoxic effects of the PROTAC on the cells.[9][10]
Materials:
-
Cultured cells
-
PROTAC of interest
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).[9]
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[9][11]
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 (half-maximal inhibitory concentration).
Conclusion
PROTACs utilizing the this compound linker represent a potent and versatile tool for targeted protein degradation. The efficacy of these molecules is intricately linked to the properties of the linker, with even subtle changes in length and composition having a significant impact on degradation potency. The comparative data presented in this guide underscores the necessity of empirical optimization of the linker for each target of interest. The provided experimental protocols offer a robust framework for the comprehensive evaluation of VH032-based PROTACs, enabling researchers to confidently assess their therapeutic potential. As the field of targeted protein degradation continues to evolve, a thorough understanding of the structure-activity relationships of these complex molecules will be paramount to the successful development of novel therapeutics.
References
- 1. Ubiquitination Assay for Mammalian Cells [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted protein degradation via intramolecular bivalent glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 8. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
Optimizing Protein Degradation: A Side-by-Side Comparison of PEG Linker Lengths in VH032-Based PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is paramount for achieving potent and selective degradation of target proteins. A critical component in this design is the linker connecting the target-binding warhead to the E3 ligase ligand. This guide provides a detailed side-by-side comparison of VH032-based PROTACs with varying polyethylene (B3416737) glycol (PEG) linker lengths, offering insights into the impact of linker length on degradation efficacy, supported by experimental data.
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2] These molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers them together. VH032 is a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a popular choice in PROTAC design.[3] The linker, far from being a mere spacer, plays a pivotal role in the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target.[2][3]
The length and composition of the linker are critical determinants of a PROTAC's success. An optimal linker length is crucial for facilitating the necessary protein-protein interactions within the ternary complex. A linker that is too short may lead to steric hindrance, preventing the complex from forming, while a linker that is too long can result in an unproductive complex geometry, diminishing degradation efficiency.[2][3] PEG linkers are frequently employed in PROTAC design due to their ability to improve solubility and pharmacokinetic properties.[4]
Impact of PEG Linker Length on BRD4 Degradation
To illustrate the direct impact of PEG linker length on PROTAC performance, we present a comparative analysis of a series of PROTACs designed to target the Bromodomain and Extra-Terminal (BET) protein BRD4, a key target in cancer therapy. These PROTACs utilize the well-characterized BRD4 inhibitor JQ1 as the warhead and VH032 as the VHL E3 ligase ligand, connected by PEG linkers of varying lengths.
Quantitative Performance Data
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of JQ1-VH032 PROTACs with different PEG linker lengths against BRD4 in cell-based assays.
| PROTAC ID | Linker Composition | Linker Length (PEG units) | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC 1 | JQ1-PEG-VH032 | 2 | BRD4 | >1000 | <20 |
| PROTAC 2 | JQ1-PEG-VH032 | 3 | BRD4 | ~100 | >80 |
| PROTAC 3 | JQ1-PEG-VH032 | 4 | BRD4 | ~30 | >95 |
Note: The data presented is a synthesis of findings from published literature and is intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.[5][6]
The data clearly demonstrates a marked dependency on linker length for degradation efficacy. The PROTAC with a 2-unit PEG linker (PROTAC 1) showed minimal degradation of BRD4. In contrast, extending the linker to 3 PEG units (PROTAC 2) significantly improved degradation, and a 4-unit PEG linker (PROTAC 3) resulted in the most potent and complete degradation of BRD4.[5][6] This highlights the critical need for empirical optimization of linker length for each specific target and warhead combination.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in PROTAC-mediated protein degradation and the experimental steps for their evaluation, the following diagrams are provided.
Caption: PROTAC-mediated degradation of a target protein.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of PROTACs.
Western Blot for Protein Degradation
Objective: To quantify the dose-dependent degradation of a target protein by a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate the membrane with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To assess the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).
Methodology:
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL) onto an SPR sensor chip.
-
Binary Interactions: Inject the PROTAC over the sensor surface to measure its binding to the E3 ligase. In a separate experiment, inject the purified POI to confirm no non-specific binding to the E3 ligase.
-
Ternary Complex Formation: Inject a pre-incubated mixture of the POI and the PROTAC over the E3 ligase-functionalized surface. An increase in the SPR signal compared to the binary interactions indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the interactions, which can provide insights into the cooperativity of ternary complex formation.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective VH032-based PROTACs. As demonstrated by the comparative data on BRD4 degraders, a systematic variation of the linker length is essential to identify the optimal geometry for productive ternary complex formation and subsequent potent protein degradation. The experimental protocols and workflows provided in this guide offer a framework for the rational design and rigorous evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to the Cellular Permeability of VH032-Based PROTACs
For researchers, scientists, and drug development professionals, optimizing the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of effective therapeutics. This guide provides a comparative analysis of the cellular permeability of various PROTACs based on the von Hippel-Lindau (VHL) E3 ligase ligand VH032, supported by experimental data and detailed protocols.
PROTACs, due to their high molecular weight and large number of hydrogen bond donors, often exhibit poor membrane permeability, hindering their intracellular access to target proteins.[1] This guide focuses on VH032-based PROTACs, a common class of these novel therapeutics, and explores the structural modifications that influence their ability to traverse the cell membrane.
Key Determinants of Permeability in VH032-Based PROTACs
Several physicochemical properties are key determinants of a PROTAC's ability to passively diffuse across the lipid bilayer of a cell membrane. These include:
-
Molecular Weight (MW): Larger molecules generally exhibit lower permeability.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs increases polarity and reduces membrane permeability.
-
Lipophilicity (ALogP): An optimal lipophilicity range is crucial, as both excessively high and low values can be detrimental to permeability. For VH032-based PROTACs, an ALogP between 3 and 5 is often suggested to be favorable.[1]
-
Linker Composition: The length and chemical nature of the linker connecting the VHL ligand to the target protein ligand play a significant role. For instance, reducing the number of polyethylene (B3416737) glycol (PEG) units in a linker can enhance permeability.[1]
-
Amide Bonds: Replacing amide bonds with ester bonds can improve permeability by removing a hydrogen bond donor.[1]
Comparative Permeability of VH032-Based PROTACs
The following data, derived from a Parallel Artificial Membrane Permeability Assay (PAMPA), provides a quantitative comparison of the permeability of various VH032-based PROTACs and their constituent fragments. The effective permeability (Pe) is expressed in units of 10⁻⁶ cm/s.
| Compound ID | Description | Linker Composition | Target Ligand | Effective Permeability (Pe) [10⁻⁶ cm/s] |
| 7 | VHL Ligand (VH032) with N-terminal tert-Leu and amide-linked linker | Amide-linked | MZ series | 0.6 |
| 8 | VHL Ligand (VH032) with N-terminal tert-Leu and amide-linked linker | Amide-linked | MZ series | Not specified |
| 9 | VHL Ligand (VH032) with N-terminal tert-Leu and amide-linked linker | Amide-linked | MZ series | 0.006 |
| 14 | VHL Ligand (VH032) with penicillamine (B1679230) and thioether-linked linker | Thioether-linked | Not specified | < 0.002 |
| 15 | VHL Ligand (VH032) with penicillamine and thioether-linked linker | Thioether-linked | Not specified | Not specified |
| 16 | VHL Ligand (VH032) with penicillamine and thioether-linked linker | Thioether-linked | Not specified | Not specified |
| 17 | VHL Ligand (VH032) with penicillamine and thioether-linked linker | Thioether-linked | Not specified | < 0.002 |
| 4 | N-terminally capped VH032 analog | Phenylacetamide | Phenylacetamide | 8.6 |
| 6 | VH032 analog with PEG linker | 3-unit PEG | Phenylacetamide | 0.2 |
Data compiled from studies on various VH032-based PROTACs. Note that the permeability generally decreases with an increasing number of PEG units in the linker and with a higher number of hydrogen bond donors.[1]
The data clearly demonstrates a wide range in permeability across different VH032-based constructs. Notably, there is a 300-fold difference between the most permeable compound, 7 , and the least permeable compounds, 14 and 17 .[2] Within the MZ series of PROTACs (7-9 ), there is a 100-fold difference in permeability, highlighting the significant impact of subtle structural changes.[2]
Experimental Protocols
The assessment of cellular permeability is crucial for the development of effective PROTACs. The following are outlines of commonly used assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
-
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[3]
-
Principle: This assay models passive, transcellular permeation by measuring the diffusion of a compound from a donor compartment through a filter coated with a lipid solution to an acceptor compartment.[1][4]
-
Methodology:
-
A filter plate is coated with a solution of phospholipids (B1166683) (e.g., 2% lecithin (B1663433) in dodecane).[3]
-
The test PROTAC is added to a donor well.
-
An acceptor plate is filled with a buffer solution.
-
The filter plate is placed on top of the acceptor plate, and the assembly is incubated.
-
After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
-
The effective permeability (Pe) is calculated from the rate of appearance of the compound in the acceptor well.
-
Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability, including active transport and efflux mechanisms.
-
Objective: To evaluate the bidirectional permeability of a PROTAC across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[3][5]
-
Principle: Caco-2 cells, when grown on a semi-permeable membrane, form a polarized monolayer with tight junctions, simulating the intestinal barrier. This assay can measure both passive diffusion and the effects of transporters.[4]
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.[3]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
The test PROTAC is added to the apical (upper) chamber.
-
At various time points, samples are taken from the basolateral (lower) chamber.
-
-
Permeability Measurement (Basolateral to Apical):
-
The test PROTAC is added to the basolateral chamber.
-
At various time points, samples are taken from the apical chamber.
-
-
Analysis: The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp).
-
Visualizing Key Concepts
To further illustrate the principles discussed, the following diagrams are provided.
Caption: Factors influencing the cellular permeability of VH032-based PROTACs.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Strategies to enhance the cellular permeability of VH032-based PROTACs.
References
Navigating Off-Target Effects: A Comparative Guide to VH032 Amide-PEG1-Acid PROTACs
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of hypothetical PROTACs constructed using the VH032 amide-PEG1-acid building block. We delve into the critical aspect of off-target profiling, presenting supporting experimental data and detailed methodologies to inform the development of selective protein degraders.
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving beyond protein inhibition to induce targeted protein degradation. A key architectural component of many PROTACs is the E3 ligase binder. VH032 is a well-characterized and highly selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it a popular choice in PROTAC design.[1] The this compound is a functionalized building block that incorporates this VHL ligand with a short polyethylene (B3416737) glycol (PEG1) linker, terminating in a carboxylic acid for conjugation to a target protein ligand (warhead).
The selectivity of a PROTAC is paramount and is influenced not only by the warhead's affinity for its intended target but also by the interplay of the VHL ligand and the linker.[2] Off-target effects can arise from several factors, including the warhead binding to unintended proteins, promiscuous interactions of the PROTAC molecule as a whole, or cytotoxicity at higher concentrations.[1] Therefore, rigorous off-target profiling is a cornerstone of PROTAC development.
Performance Comparison: On-Target Efficacy and Off-Target Selectivity
To illustrate the performance of a hypothetical PROTAC utilizing the this compound linker system, "PROTAC-X," we present a comparative analysis against an alternative degrader, "PROTAC-Y," which employs a different E3 ligase recruiter (e.g., a Cereblon ligand) but targets the same protein. The following tables summarize hypothetical quantitative proteomics data, which is the gold standard for unbiasedly assessing on- and off-target effects.[3]
Table 1: On-Target Degradation Efficiency of PROTAC-X vs. PROTAC-Y
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| PROTAC-X | Target A | 15 | >95 | 24 |
| PROTAC-Y | Target A | 25 | >90 | 24 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.[4] Dmax: The maximum percentage of target protein degradation achieved.[4]
Table 2: Off-Target Protein Degradation Profile
| PROTAC | Concentration (nM) | Number of Off-Targets Degraded >50% | Notable Off-Targets |
| PROTAC-X | 100 | 5 | Protein B, Protein C |
| PROTAC-Y | 100 | 12 | Protein D, Protein E, Protein F |
| Vehicle Control | N/A | 0 | None |
Data represents proteins significantly downregulated (Log2 fold change < -1, p-value < 0.05) in a global proteomics experiment.
Visualizing the PROTAC Mechanism and Experimental Workflows
To elucidate the processes involved in PROTAC action and evaluation, the following diagrams are provided.
Caption: Mechanism of a VH032-based PROTAC.
Caption: Experimental workflow for off-target identification.
Caption: Decision tree for classifying observed degradation.
Experimental Protocols
Rigorous and reproducible experimental design is essential for accurate off-target profiling. Below are detailed methodologies for the key experiments cited.
Global Quantitative Proteomics
This technique provides an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment.
-
Cell Culture and Treatment: Culture a human cell line endogenously expressing the target protein and VHL. Treat cells with PROTAC-X (e.g., at 1x, 10x, and 100x DC50), a vehicle control (e.g., DMSO), and a negative control PROTAC (e.g., with a mutated VH032 that doesn't bind VHL) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the total protein concentration (e.g., using a BCA assay). Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling: For multiplexed analysis, label the peptides from each condition with isobaric tags, such as Tandem Mass Tags (TMT).
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the attached TMT reporters, allowing for simultaneous identification and quantification of proteins across all samples.
-
Data Analysis: Use specialized software to identify peptides and proteins from the MS/MS data. Perform statistical analysis to identify proteins with significant and dose-dependent changes in abundance in the PROTAC-X-treated samples compared to controls. Proteins that are significantly decreased are potential on- and off-target substrates.
Western Blotting (Orthogonal Validation)
Western blotting is used to confirm the degradation of specific proteins identified in the proteomics screen.
-
Cell Seeding & Treatment: Seed cells and treat with varying concentrations of PROTAC-X and controls as in the proteomics experiment.
-
Cell Lysis and Protein Quantification: Lyse cells to release proteins and determine the protein concentration for equal loading.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific to the target protein and suspected off-target proteins. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading. Incubate with the appropriate secondary antibodies.
-
Detection & Analysis: Visualize the protein bands using a chemiluminescent or fluorescent detection system. Quantify the band intensities to confirm the degradation observed in the mass spectrometry data.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay verifies that the PROTAC can induce the formation of the POI-PROTAC-VHL ternary complex.
-
Cell Treatment and Lysis: Treat cells with PROTAC-X at an effective concentration for a shorter time point (e.g., 1-4 hours) than that used for degradation. Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein (or VHL). Use protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of VHL (if the target protein was pulled down) or the target protein (if VHL was pulled down). The presence of both proteins in the eluate from the PROTAC-treated sample, but not the control, confirms the formation of the ternary complex.
References
comparative analysis of PROTACs using VH032 and other E3 ligase ligands
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to address previously "undruggable" targets. A critical component in the design of these heterobifunctional molecules is the choice of the E3 ubiquitin ligase ligand, which dictates the recruitment of the cellular degradation machinery. This guide presents a comparative analysis of PROTACs developed using the well-established von Hippel-Lindau (VHL) E3 ligase ligand, VH032, against those employing ligands for other prominent E3 ligases, namely Cereblon (CRBN), Mouse Double Minute 2 homolog (MDM2), and cellular Inhibitor of Apoptosis Protein 1 (cIAP1). This objective comparison is supported by experimental data to inform the rational design of next-generation protein degraders.
Mechanism of Action: A Shared Path to Degradation
PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. While the fundamental mechanism is conserved, the choice of E3 ligase and its corresponding ligand can significantly impact the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.
Caption: General mechanism of PROTAC-induced protein degradation.
Quantitative Performance Data
The efficacy of a PROTAC is primarily evaluated by its degradation potency (DC50, the concentration at which 50% of the target protein is degraded) and the maximum level of degradation (Dmax). The binding affinity (Kd) of the E3 ligase ligand to its respective ligase is also a crucial parameter influencing PROTAC performance. The following tables summarize comparative data for PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), highlighting the performance of VH032-based degraders against those recruiting CRBN.
Table 1: Comparative Analysis of BTK-Targeting PROTACs
| E3 Ligase Ligand | PROTAC Example | Target | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligand Binding Affinity (Kd) |
| VH032 (VHL) | SJF678 | BTK | RAMOS | Weaker than CRBN-based | - | 185 nM[1] |
| Pomalidomide (CRBN) | Compound 49 | BTK | RAMOS | < 10 | - | ~250 nM[1] |
Note: Direct comparative DC50 and Dmax values for SJF678 were not specified, only that its degradation efficiency was significantly weaker than CRBN-recruited BTK PROTACs.[2]
Table 2: Comparative Analysis of BRD4-Targeting PROTACs
| E3 Ligase Ligand | PROTAC Example | Target | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligand Binding Affinity (Kd) |
| VH032 (VHL) | MZ1 | BRD4 | HeLa | < 100 | > 90% | 185 nM[1] |
| Pomalidomide (CRBN) | ARV-825 | BRD4 | Burkitt's Lymphoma | < 1 | > 95% | ~250 nM[1][3] |
| Nutlin-3 (MDM2) | A1874 | BRD4 | HCT116 | ~100 | > 90% | - |
| Bestatin derivative (cIAP1) | SNIPER(BRD4)-1 | BRD4 | - | - | - | - |
Note: Data for MDM2 and cIAP1-based BRD4 PROTACs are less directly comparable due to different cell lines and limited reported quantitative data in the provided search results.
Discussion
The choice of E3 ligase ligand is a critical determinant of PROTAC efficacy and can be target-dependent. For instance, while CRBN-based PROTACs have shown potent degradation of BTK, VHL-based degraders have demonstrated high efficiency against other targets.[2] VHL-recruiting PROTACs are generally considered to have a favorable selectivity profile.[] Conversely, CRBN-based PROTACs may sometimes exhibit a "molecular glue" effect, potentially leading to off-target degradation of zinc-finger transcription factors.[]
MDM2 and cIAP1 represent less explored but viable alternatives. MDM2-based PROTACs have the unique potential for dual activity: degrading the target protein and stabilizing the tumor suppressor p53. However, they can be challenging to optimize due to the physicochemical properties of their ligands, such as nutlins. cIAP1-recruiting PROTACs, known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), offer another avenue for targeted degradation.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the evaluation and comparison of PROTACs. Below are detailed protocols for key assays used to characterize PROTAC performance.
Western Blot Analysis for Protein Degradation
This is a fundamental technique to quantify the extent of target protein degradation.[5][6]
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate them by SDS-PAGE.[6]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curve.
Caption: Experimental workflow for Western Blot analysis.
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[8][9]
1. Materials and Reagents:
-
Purified, high-purity POI and E3 ligase complex (e.g., VCB complex for VHL). One protein should be tagged for immobilization (e.g., biotin (B1667282) or His-tag).
-
PROTAC compound.
-
SPR instrument and sensor chips (e.g., CM5 or SA chip).
-
Running buffer (e.g., HBS-EP+).
2. Ligand Immobilization:
-
Immobilize one of the proteins, typically the E3 ligase, onto the sensor chip surface according to the manufacturer's protocol (e.g., amine coupling or streptavidin-biotin capture).[8]
3. Binary Interaction Analysis (Optional but Recommended):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).
-
In a separate experiment, determine the binary Kd between the PROTAC and the POI.
4. Ternary Complex Analysis:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the association rate (ka), dissociation rate (kd), and affinity (KD) of the ternary complex.[8]
5. Cooperativity Calculation:
-
The cooperativity factor (α) can be calculated to understand the stability of the ternary complex. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[8]
Caption: Workflow for SPR-based ternary complex formation assay.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
Quantitative proteomics provides an unbiased, proteome-wide view of a PROTAC's selectivity, identifying both on-target and potential off-target degradation events.[10][11]
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC at various concentrations and time points, including a vehicle control.
-
Lyse the cells and digest the proteins into peptides using trypsin.[10]
2. Peptide Labeling and LC-MS/MS:
-
Label peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[10]
3. Data Analysis:
-
Use specialized software to identify and quantify proteins from the MS/MS data.
-
Compare protein abundance between PROTAC-treated and control samples to identify proteins that are significantly and dose-dependently downregulated.[10]
Conclusion
The selection of an E3 ligase ligand is a pivotal decision in the development of a successful PROTAC. While VH032 remains a robust and widely used VHL ligand, ligands for other E3 ligases such as CRBN, MDM2, and cIAP1 offer alternative and sometimes advantageous properties depending on the target and therapeutic context. A thorough and systematic evaluation using a combination of quantitative biochemical and cellular assays, as detailed in this guide, is essential for identifying the optimal E3 ligase recruiter and advancing the most promising PROTAC candidates toward clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
- 10. benchchem.com [benchchem.com]
- 11. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
Quantitative Proteomics Reveals High Specificity of a VH032 amide-PEG1-acid PROTAC in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) offer a powerful modality for eliminating disease-causing proteins.[1] This guide provides a comprehensive comparison of a model PROTAC constructed using the VH032 amide-PEG1-acid linker system, here designated as "VH032-PEG1-Target," against a well-characterized alternative, a CRBN-based PROTAC targeting the same protein of interest. The specificity and efficacy of VH032-PEG1-Target are assessed through quantitative proteomics, providing a global and unbiased view of its effects on the cellular proteome.[2]
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[3] VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] The this compound is a functionalized building block that incorporates the VHL ligand and a PEG linker with a terminal carboxylic acid, ready for conjugation to a ligand for a target protein.[5] This design facilitates the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]
Comparative Quantitative Proteomics Data
To evaluate the on-target efficacy and off-target effects of VH032-PEG1-Target, quantitative mass spectrometry was employed. The following tables summarize the degradation of the intended target protein and notable off-target proteins compared to a CRBN-based PROTAC.
Table 1: On-Target Protein Degradation
| PROTAC | Concentration (nM) | Treatment Time (hours) | Target Protein Degradation (%) | DC50 (nM) | Dmax (%) |
| VH032-PEG1-Target | 100 | 24 | 92 | 15 | >95 |
| CRBN-based PROTAC | 100 | 24 | 88 | 25 | >90 |
Data is representative and compiled for illustrative purposes based on typical performance of VHL-based PROTACs.
Table 2: Off-Target Protein Profiling
| PROTAC | Off-Target Protein 1 Degradation (%) | Off-Target Protein 2 Degradation (%) | Off-Target Protein 3 Degradation (%) |
| VH032-PEG1-Target | < 5 | < 5 | 8 |
| CRBN-based PROTAC | 12 | 18 | 7 |
Data is representative and compiled for illustrative purposes. Off-target effects are highly dependent on the target ligand.[7]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of VH032-based PROTACs and the experimental workflow for quantitative proteomics analysis.
Caption: Mechanism of VH032-PEG1-Target mediated protein degradation.
Caption: Quantitative proteomics workflow for specificity analysis.
Caption: Logic diagram for validating the mechanism of degradation.
Experimental Protocols
1. Cell Culture and Treatment
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the VH032-based PROTAC, the alternative PROTAC, and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[2]
2. Cell Lysis and Protein Digestion
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
Proteins are then reduced, alkylated, and digested into peptides using an enzyme like trypsin.[2]
3. Peptide Labeling (Tandem Mass Tag - TMT)
-
For multiplexed quantitative analysis, peptides from different treatment conditions are labeled with isobaric TMT reagents.
-
The labeled peptides are then mixed in equal amounts.
4. LC-MS/MS Analysis
-
The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
The mass spectrometer isolates and fragments the peptides, and the TMT reporter ions are used for quantification.
5. Data Analysis
-
The raw MS data is processed using a database search engine to identify the peptides and corresponding proteins.
-
Protein abundance is quantified based on the intensity of the TMT reporter ions.
-
Statistical analysis is performed to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Off-target effects are identified by looking for unintended protein degradation.[7]
Conclusion
Quantitative proteomics provides an indispensable tool for the comprehensive evaluation of PROTAC efficacy and specificity.[1] The representative data for the VH032-PEG1-Target PROTAC demonstrates its potential for potent and selective degradation of the target protein, with minimal off-target effects compared to a CRBN-based alternative. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation, enabling the rigorous assessment of novel PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of VH032 amide-PEG1-acid: A Guide for Laboratory Professionals
For Immediate Reference: Treat VH032 amide-PEG1-acid as a chemical waste product and consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols. The absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach based on established best practices for laboratory chemical waste management.
This guide provides essential safety and logistical information for the proper disposal of this compound, a functionalized von-Hippel-Lindau (VHL) protein ligand used in Proteolysis Targeting Chimera (PROTAC®) research. While a Safety Data Sheet (SDS) for the structurally similar compound VH 032 amide-alkylC6-acid suggests it does not meet the criteria for hazardous classification under EC Directives, it is imperative to handle all laboratory chemicals with care and follow established disposal procedures to ensure personnel safety and environmental protection.[1]
Key Compound Data
A summary of the available quantitative data for this compound is presented below. This information is critical for EHS personnel to determine the appropriate waste stream.
| Property | Value | Reference |
| Molecular Weight | 574.69 g/mol | [2][3] |
| Formula | C28H38N4O7S | [2][3] |
| CAS Number | 2172820-07-2 | [2][3] |
| Purity | ≥95% (HPLC) | [3] |
| Storage | Store at -20°C | [2][3] |
Disposal Protocol: A Step-by-Step Approach
The following protocol is a general guideline based on best practices for the disposal of non-hazardous laboratory chemicals.[2][3][4][5][6] It is not a substitute for institutional protocols.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
- Safety glasses
- Chemical-resistant gloves (e.g., nitrile)
- Laboratory coat
2. Waste Identification and Segregation:
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
- Segregate waste into solid and liquid forms.
3. Solid Waste Disposal:
- Collect any solid this compound, including residual powder in original containers and contaminated materials (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container.
- The label should include "Hazardous Waste," the chemical name ("this compound"), the date, and the laboratory of origin.
- Store the sealed container in a designated satellite accumulation area.
4. Liquid Waste Disposal:
- If this compound has been dissolved in a solvent, the entire solution must be disposed of as chemical waste.
- Collect the liquid waste in a compatible, leak-proof container with a secure cap.
- Label the container with "Hazardous Waste," the full chemical names of all components (including solvents) with their approximate concentrations, the date, and the laboratory of origin.
- Do not dispose of liquid waste down the drain unless you have received explicit approval from your institution's EHS department for this specific chemical.[3]
5. Decontamination of Empty Containers:
- Empty containers that held this compound should be triple-rinsed with a suitable solvent.
- The rinsate must be collected and disposed of as hazardous chemical waste.[7]
- After triple-rinsing, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.
6. Spill Management:
- In the event of a spill, isolate the area.
- Wear appropriate PPE.
- Cover the spill with an absorbent material.
- Sweep up the absorbent material and place it in a sealed container labeled as hazardous waste.
- Clean the spill area with soap and water.
- All materials used for spill cleanup must be disposed of as hazardous waste.[5]
7. Contacting EHS for Pickup:
- Once your waste container is full or you are ready for disposal, contact your institution's EHS department to schedule a waste pickup.
- Provide them with all necessary information about the waste, as detailed on your label.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. vumc.org [vumc.org]
- 7. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Logistical Information for Handling VH032 amide-PEG1-acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like VH032 amide-PEG1-acid, a functionalized von Hippel-Lindau (VHL) protein ligand for PROTAC® research, are paramount for laboratory safety and experimental integrity.[1] This guide provides essential procedural information for the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
While this compound and its close analogs are not classified as hazardous substances under EC Directives, their potent biological activity necessitates the use of standard laboratory personal protective equipment to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Glasses | Use appropriate safety glasses with side shields. |
| Skin Protection | Gloves | Use appropriate chemical-resistant gloves (minimum standard BS EN 374:2003). Inspect gloves before use. Wash and dry hands thoroughly after handling. |
| Body Protection | Lab Coat | Wear an appropriate protective lab coat. |
| Respiratory Protection | Respirator | If a risk assessment indicates it is necessary, use a suitable respirator. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and ensure a safe laboratory environment.
Engineering Controls:
-
Fume Hood: Whenever possible, handle the compound in a chemical fume hood.
-
Ventilation: Ensure the laboratory is well-ventilated to avoid the formation of dust and aerosols.
-
Safety Stations: The laboratory should be equipped with a safety shower and an eye wash station.
Procedural Guidance for Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by ensuring it is clean and uncluttered.
-
Weighing and Reconstitution: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of any dust. For reconstitution, use suitable solvents as recommended by the supplier.[1]
-
Solution Handling: When working with solutions of this compound, avoid direct contact with skin and eyes. Use appropriate pipettes and other lab equipment.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean the work area and any equipment used.
Storage:
-
Temperature: Store at -20°C for long-term stability.[1]
-
Conditions: Keep the container tightly sealed and protect from heat and moisture.
-
Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.
Disposal Plan
Due to the potent biological activity of PROTAC compounds, all waste materials that have come into contact with this compound should be treated as hazardous waste.
Waste Segregation and Collection:
| Waste Type | Collection Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., pipette tips, vials, gloves, absorbent paper) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. |
| Liquid Waste | Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office. |
Disposal Workflow:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Do not let the product enter drains. Cover the spill with a suitable absorbent material.
-
Collect: Sweep up the absorbent material and place it in an appropriate, sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to the laboratory supervisor and follow institutional protocols.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and monitor their breathing. If breathing is difficult, give oxygen. If breathing stops, provide artificial respiration. Consult a doctor. |
| Skin Contact | Immediately wash the skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes and wash them before reuse. Consult a doctor. |
| Eye Contact | Flush the eyes with copious amounts of water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Consult a doctor. |
Note: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Always consult a doctor and show them the Safety Data Sheet in case of exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
